2-Chlorohexanoyl chloride
Description
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Structure
3D Structure
Properties
CAS No. |
43056-19-5 |
|---|---|
Molecular Formula |
C6H10Cl2O |
Molecular Weight |
169.05 g/mol |
IUPAC Name |
2-chlorohexanoyl chloride |
InChI |
InChI=1S/C6H10Cl2O/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3 |
InChI Key |
WYVJWHBYNAQOHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
2-Chlorohexanoyl chloride CAS 43056-19-5 properties
The following technical guide provides an in-depth analysis of 2-Chlorohexanoyl chloride (CAS 43056-19-5) , designed for researchers in medicinal chemistry and process development.
CAS: 43056-19-5 | Formula: C₆H₁₀Cl₂O | MW: 169.05 g/mol [1][2][3][4]
Executive Summary
2-Chlorohexanoyl chloride is a bifunctional electrophilic building block characterized by an acyl chloride moiety and an
Physicochemical Profile
Experimental physical data for this specific isomer is scarce in public registries compared to its non-chlorinated parent. The values below represent a synthesis of available experimental data and high-confidence predicted values based on structural analogues (e.g., 2-chloropropionyl chloride, hexanoyl chloride).
| Property | Value / Description | Note |
| Appearance | Colorless to yellow liquid | Tends to darken upon storage due to trace HCl evolution.[3][4] |
| Boiling Point | ~75–85 °C @ 10–15 mmHg (Est.)[3] | Predicted.[3][5][6] Parent hexanoyl chloride boils at 150°C (atm).[3] The |
| Density | ~1.15 – 1.20 g/mL | Predicted.[3] Denser than hexanoyl chloride (0.96 g/mL) due to halogenation.[3] |
| Solubility | DCM, THF, Toluene, Ethyl Acetate | Reacts violently with water and alcohols. |
| Refractive Index | Predicted.[3] | |
| Stability | Moisture Sensitive; Corrosive | Hydrolyzes to 2-chlorohexanoic acid and HCl gas.[3][4] |
Synthesis & Manufacturing Protocols
The most reliable laboratory-scale synthesis involves the activation of 2-chlorohexanoic acid.[3][4] Direct chlorination of hexanoyl chloride is possible but often yields a mixture of isomers (2-, 3-, and 4-chloro) unless specific catalytic conditions are employed.[3][4]
Primary Route: Thionyl Chloride Activation
This method is preferred for its high regioselectivity, preserving the
Reagents:
Protocol:
-
Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂ or Ar line) to exclude moisture.[3]
-
Addition: Charge 2-chlorohexanoic acid. Add
dropwise at room temperature.[6] Add catalytic DMF to form the Vilsmeier-Haack intermediate, which accelerates the reaction.[3] -
Reaction: Heat the mixture to 60–70°C for 2–4 hours. Monitor gas evolution (SO₂ and HCl).[3]
-
Workup: Once gas evolution ceases, remove excess
under reduced pressure. -
Purification: Distill the residue under vacuum (approx. 10–15 mmHg) to obtain the pure acid chloride as a clear oil.
Synthesis Pathway Diagram
Figure 1: Synthetic route from hexanoic acid precursors to the target acid chloride.
Reactivity & Mechanistic Insights[3][4]
2-Chlorohexanoyl chloride possesses two distinct electrophilic sites:
-
Carbonyl Carbon (Hard Electrophile): Highly reactive toward nucleophiles (amines, alcohols, thiols).[3] Reaction here is fast and typically occurs at -10°C to 0°C.[3][4]
-
-Carbon (Soft Electrophile): The C-Cl bond is activated by the adjacent carbonyl.[3][4] While less reactive than the acyl chloride, it is susceptible to
substitution, particularly after the carbonyl has been derivatized (e.g., to an amide).[3]
Chemo-Selectivity Challenges
When reacting with bifunctional nucleophiles (e.g., amino alcohols), the acyl chloride reacts first.[3] To substitute the
Reactivity Workflow Diagram
Figure 2: Divergent reactivity pathways.[3][4] Pathway A is the most common route for generating pharmaceutical intermediates.[3]
Applications in Drug Development[4]
Peptidomimetics and Modified Amino Acids
The 2-chlorohexanoyl scaffold serves as a precursor to norleucine (2-aminohexanoic acid) derivatives.[3][4] By reacting the acid chloride with a protecting group or resin-bound amine, followed by displacement of the chloride with an azide (and subsequent reduction) or an amine, researchers can introduce non-natural amino acid side chains into peptide backbones.[3]
Synthesis of Thiazole Scaffolds
As demonstrated in recent medicinal chemistry patents, 2-chlorohexanoyl chloride is used to acylate aminothiazoles.[3]
-
Case Study: Reaction with ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Mechanism: The exocyclic amine attacks the acyl chloride to form the amide.[3] The
-chloro group remains intact, available for further cyclization or substitution to tune lipophilicity ( for the chain).[3] -
Relevance: This generates lipophilic tails on heteroaromatic cores, a common strategy to improve membrane permeability in kinase inhibitors.[3]
Suzuki-Miyaura Cross-Coupling
Recent advances in nickel catalysis allow for the cross-coupling of unactivated alkyl chlorides.[3][4][7] The
Handling, Stability & Safety
Signal Word: DANGER Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[3]
| Hazard Class | Protocol |
| Corrosivity | Reacts with skin moisture to produce HCl.[3][4] Wear butyl rubber gloves, face shield, and chemical apron. |
| Inhalation | Lachrymator. Handle strictly in a functioning fume hood.[3] Vapors are heavier than air and can accumulate. |
| Storage | Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture ingress causes hydrolysis and pressure buildup in the container.[3] |
| Spill Cleanup | Do not use water.[3] Absorb with dry sand or vermiculite. Neutralize with sodium bicarbonate solid before disposal.[3] |
References
-
GuideChem. (2025).[3] Hexanoyl chloride, 2-chloro- Properties and Suppliers. Retrieved from [3][4]
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 6-Chlorohexanoyl chloride (Isomer Analogue Safety Data). Retrieved from
-
Massachusetts Institute of Technology (MIT). (2010).[3] Nickel-Catalyzed Suzuki-Miyaura Reactions of Unactivated Alkyl Chlorides. DSpace@MIT. Retrieved from [3][4]
-
Ambeed. (2024). Synthesis of Thiazole Derivatives using 2-Chlorohexanoyl Chloride. Retrieved from [3][4]
-
PubChem. (2025).[3][8] Compound Summary: Hexanoyl Chloride (Parent Compound Data). Retrieved from [3][4]
Sources
- 1. Page loading... [wap.guidechem.com]
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- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. Ethyl 2-amino-4-methylthiazole-5-carboxylate | EMTC | Thiazoles | Ambeed.com [ambeed.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Dimethylacetamide | C4H9NO | CID 31374 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Isomerism in Acyl Chlorides: A Comparative Analysis of 2-Chlorohexanoyl vs. 6-Chlorohexanoyl Chloride in Drug Development
Executive Summary
In the landscape of synthetic organic chemistry and rational drug design, aliphatic acyl chlorides serve as foundational building blocks. Among these, the structural isomers 2-chlorohexanoyl chloride and 6-chlorohexanoyl chloride (Molecular Formula: C₆H₁₀Cl₂O) present a fascinating case study in orthogonal reactivity. While both molecules possess a highly reactive acyl chloride terminus, the spatial positioning of their secondary chlorine atom—either at the α-position (C2) or the terminal position (C6)—fundamentally alters their chemical behavior, mechanistic pathways, and utility in pharmaceutical synthesis.
This whitepaper provides an in-depth technical analysis of these two isomers, detailing their physicochemical profiles, divergent reactivity mechanisms, and step-by-step applications in the development of complex therapeutics, including central nervous system (CNS) multi-receptor ligands and modified oligodeoxynucleotides.
Structural and Physicochemical Profiling
The physical properties of these isomers dictate their handling, stability, and reactivity in synthetic workflows. 6-Chlorohexanoyl chloride is widely utilized as a bifunctional linker, whereas 2-chlorohexanoyl chloride is primarily leveraged for generating α-substituted hexanoic acid derivatives[1][2].
Quantitative Comparison Table
| Property | 2-Chlorohexanoyl chloride | 6-Chlorohexanoyl chloride |
| CAS Number | 43056-19-5[3] | 19347-73-0[1] |
| Molecular Formula | C₆H₁₀Cl₂O | C₆H₁₀Cl₂O |
| Molecular Weight | 169.05 g/mol [3] | 169.05 g/mol [1] |
| Structural Feature | α-chloro substituted | Terminal-chloro substituted |
| Density (at 25 °C) | ~1.20 g/mL (estimated) | 1.400 g/mL[1] |
| Refractive Index (n20/D) | N/A | 1.4640[1] |
| Primary Synthetic Role | Precursor for α-amino/hydroxy acids | Alkylating spacer/linker in drug discovery |
Mechanistic Divergence in Reactivity
The foundational principle governing the use of these isomers is the concept of electrophilic independence vs. interaction .
6-Chlorohexanoyl Chloride: Pseudo-Independent Electrophiles
In, the acyl chloride and the alkyl chloride are separated by a four-carbon aliphatic chain[4]. This spatial separation isolates the two electrophilic centers.
-
Primary Reactivity (Acylation): The acyl chloride is highly reactive and will undergo rapid nucleophilic acyl substitution with amines or alcohols at low temperatures (0 °C)[5].
-
Secondary Reactivity (Alkylation): The terminal C6-chlorine is an unactivated primary alkyl halide. It remains inert during the initial acylation and requires forcing conditions (elevated temperatures, strong nucleophiles, or iodide catalysis via the Finkelstein reaction) to undergo Sₙ2 displacement[6]. This orthogonal reactivity makes it an ideal "bifunctional linker" for tethering two distinct pharmacophores.
2-Chlorohexanoyl Chloride: Interacting Electrophiles
In 2-chlorohexanoyl chloride, the chlorine atom is adjacent to the carbonyl group.
-
Electronic Effects: The highly electronegative α-chlorine exerts a strong inductive electron-withdrawing effect (-I effect), further increasing the electrophilicity of the already reactive carbonyl carbon.
-
Sequential Substitution: Direct nucleophilic attack at the α-carbon is virtually impossible while the acyl chloride is intact due to the overwhelming preference for acyl substitution. However, once the acyl group is converted to an ester or amide, the α-chlorine becomes a prime target for Sₙ2 displacement, allowing for the synthesis of complex α-substituted derivatives[2].
Reactivity divergence between 2-chlorohexanoyl and 6-chlorohexanoyl chloride.
Applications in Drug Development
CNS Multi-Receptor Ligands
Modern neuropsychiatric drug development often targets multiple receptors simultaneously to address complex pathologies like schizophrenia[6]. 6-Chlorohexanoyl chloride is frequently utilized to synthesize dual-receptor ligands. For example, it is reacted with a primary pharmacophore (e.g., 2-aminophenol) to form an amide linkage, leaving the terminal chlorine available to alkylate a secondary pharmacophore (e.g., a piperazine or piperidinol derivative known to bind D2 receptors)[6].
Sensitive Oligodeoxynucleotide (ODN) Synthesis
In the realm of antisense drug development and nanotechnology, 6-chlorohexanoyl chloride is employed to introduce functionalized linkers into ODNs. The orthogonal reactivity allows the acyl chloride to attach to the ODN backbone or protecting groups, while the terminal chloride serves as a handle for subsequent bioconjugation[5].
Experimental Workflows & Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating causality for experimental choices and in-process analytical checks.
Protocol A: Synthesis of a CNS Ligand Precursor via 6-Chlorohexanoyl Chloride
Objective: To attach a 6-carbon linker to an amine-containing pharmacophore without premature polymerization or side reactions[6].
Causality & Logic: The reaction must be strictly temperature-controlled. At 0 °C, the highly electrophilic acyl chloride reacts selectively with the amine. The terminal alkyl chloride is kinetically trapped and will not undergo Sₙ2 displacement at this temperature, preventing the formation of dimers or oligomers. Triethylamine (Et₃N) is used to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine.
Step-by-Step Methodology:
-
Preparation: Dissolve the primary amine pharmacophore (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Base Addition: Add Et₃N (1.5 eq) to the solution and cool the reaction flask to 0 °C using an ice-water bath.
-
Acylation: Dissolve (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes[7].
-
Maturation: Allow the reaction to stir for 1 hour at 0 °C, then slowly warm to room temperature over 2 hours.
-
Self-Validation (In-Process): Perform Thin-Layer Chromatography (TLC). The disappearance of the starting amine and the emergence of a less polar spot indicates successful amide formation. Infrared (IR) spectroscopy of an aliquot should reveal a strong amide N-H stretch (~1650 cm⁻¹) and the absence of the acyl chloride C=O stretch (~1800 cm⁻¹).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo[5].
Protocol B: Terminal Alkylation via Finkelstein Catalysis
Objective: To attach a secondary secondary amine pharmacophore to the terminal chloride of the intermediate synthesized in Protocol A[6].
Causality & Logic: Alkyl chlorides are relatively poor electrophiles for Sₙ2 reactions with bulky secondary amines. To overcome this activation energy barrier, catalytic potassium iodide (KI) is added. Through the Finkelstein reaction, the terminal chloride is continuously converted in situ to an alkyl iodide, which is a vastly superior leaving group, thus accelerating the Sₙ2 displacement by the secondary amine.
Step-by-Step Methodology:
-
Preparation: Dissolve the 6-chlorohexanamide intermediate from Protocol A (1.0 eq) and the secondary amine pharmacophore (1.2 eq) in anhydrous acetonitrile.
-
Catalysis & Base: Add anhydrous K₂CO₃ (2.0 eq) as a non-nucleophilic base and catalytic KI (0.1 eq).
-
Alkylation: Reflux the mixture (approx. 82 °C) for 12–18 hours.
-
Self-Validation (In-Process): Monitor via LC-MS. The successful reaction is validated by a mass shift corresponding to the loss of HCl (or HI) and the exact mass of the coupled dual-pharmacophore product. The characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) will disappear.
-
Purification: Cool to room temperature, filter off inorganic salts, concentrate, and purify via flash column chromatography.
Workflow for synthesizing dual-receptor CNS ligands via 6-chlorohexanoyl chloride.
References
-
PubChem . "6-Chlorohexanoyl chloride; CID 88014." National Center for Biotechnology Information. Available at:[Link]
-
National Institutes of Health (NIH) / PMC . "Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores." Bioorg Med Chem. Available at:[Link]
-
National Institutes of Health (NIH) / PMC . "Sensitive Oligodeoxynucleotide Synthesis Using Dim and Dmoc as Protecting Groups." Org Lett. Available at:[Link]
Sources
- 1. 6-Chlorohexanoyl chloride 96 19347-73-0 [sigmaaldrich.com]
- 2. 6-Benzamido-2-chlorohexanoic acid | 5107-15-3 | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. 6-Chlorohexanoyl chloride | C6H10Cl2O | CID 88014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sensitive Oligodeoxynucleotide Synthesis Using Dim and Dmoc as Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of CNS Multi-Receptor Ligands: Modification of Known D2 Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2007017262A1 - Xanthine derivatives as selective hm74a agonists - Google Patents [patents.google.com]
Technical Master Guide: 2-Chlorohexanoyl Chloride
Topic: Alpha-chlorohexanoyl chloride chemical data sheet Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1]
The Dual-Electrophile "Warhead" for Peptidomimetic & Heterocyclic Scaffolding[2]
Executive Summary: The Alpha-Halo Advantage
In the landscape of acylating agents, 2-chlorohexanoyl chloride (CAS 43056-19-5) occupies a strategic niche. Unlike standard fatty acid chlorides (e.g., hexanoyl chloride), which serve merely as lipophilic capping agents, the 2-chloro derivative introduces a bifunctional electrophilic core .
For the medicinal chemist, this molecule is not an endpoint but a divergence point. The acyl chloride moiety allows for rapid, quantitative coupling to amines or alcohols (forming amides or esters), while the alpha-chloro position remains dormant under acylation conditions, only to serve as a specific site for subsequent nucleophilic substitution (S_N2) or elimination. This "install-then-modify" capability makes it indispensable for synthesizing peptidomimetics , modified beta-lactams , and functionalized heterocycles (e.g., thiazoles, oxazoles).
This guide synthesizes the physicochemical data, production methodologies, and validated experimental protocols required to deploy this reagent effectively in high-value synthesis.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]
| Property | Data Specification |
| IUPAC Name | 2-Chlorohexanoyl chloride |
| Common Synonyms | |
| CAS Registry Number | 43056-19-5 |
| Molecular Formula | C |
| Molecular Weight | 169.05 g/mol |
| SMILES | CCCCC(Cl)C(Cl)=O |
| Appearance | Clear to pale yellow fuming liquid |
| Boiling Point | Est. 65–70 °C @ 10 mmHg (Derived from 2-bromo analog data) |
| Density | ~1.15 g/mL (Estimated) |
| Solubility | Miscible with DCM, THF, Toluene, Et |
| Reactivity Class | Bifunctional Electrophile (Acyl Halide + Alkyl Halide) |
Scientist's Note: Commercial availability of the alpha-chloro isomer (2-chloro) is significantly lower than the omega-chloro isomer (6-chloro, CAS 19347-73-0). Verify the substitution pattern via NMR if sourcing from secondary suppliers. The alpha-proton signal (triplet/dd around 4.2–4.5 ppm) is diagnostic.
Synthetic Accessibility & Production
While often purchased, in-house preparation is frequently required to ensure anhydrous integrity. The synthesis relies on the activation of the alpha-position via enolization.
Mechanistic Insight
The transformation of hexanoic acid to 2-chlorohexanoyl chloride proceeds via a modified Hell-Volhard-Zelinsky (HVZ) mechanism. The reaction requires a catalytic carrier (often PCl
Protocol A: The "Thionyl-NCS" Route (High Purity)
Recommended for gram-scale synthesis where gas handling (Cl
Reagents:
-
Hexanoic acid (1.0 eq)
-
Thionyl chloride (SOCl
, 4.0 eq) -
N-Chlorosuccinimide (NCS, 1.2 eq) or Sulfuryl Chloride (SO
Cl ) -
Catalytic HCl or DMF
Workflow:
-
Acyl Chloride Formation: In a flame-dried flask under Ar, hexanoic acid is treated with excess SOCl
. Reflux for 2 hours until gas evolution (SO , HCl) ceases. -
Alpha-Chlorination: Cool the mixture to 60°C. Add NCS or SO
Cl slowly. The reaction is driven by the formation of the enol-chloride intermediate. -
Purification: The crude mixture is distilled under reduced pressure. The high boiling point difference between SOCl
(76°C) and the product (>160°C atm) allows for easy separation.
Reactivity Profile & "Warhead" Mechanism
The utility of 2-chlorohexanoyl chloride lies in its ability to undergo sequential orthogonal reactions.
The "Double-Tap" Mechanism
-
Kinetic Phase (Acylation): The acyl chloride reacts with a nucleophile (Nu
-H) at -78°C to 0°C. The alpha-chloro group is sterically bulky but electronically withdrawing, actually activating the carbonyl to attack, though steric hindrance may slightly retard the rate compared to hexanoyl chloride. -
Thermodynamic Phase (Substitution): The resulting
-chloroamide or ester contains a leaving group (Cl) adjacent to a carbonyl. This is a prime target for S_N2 displacement by a second nucleophile (Nu -H) or intramolecular cyclization.
Figure 1: Divergent reaction pathways. Note the risk of ketene formation if base is added too rapidly without a nucleophile present.
Case Study: Drug Development Application
Synthesis of 2-Aminothiazole Scaffolds
A critical application of 2-chlorohexanoyl chloride is the Hantzsch-type synthesis of thiazoles, a motif found in numerous kinase inhibitors and antibiotics.
Target Molecule: Ethyl 2-(2-chlorohexanoylamino)-4-methylthiazole-5-carboxylate.[2][3] Context: The alpha-chloro group serves as a handle for further diversification of the lipophilic tail.
Detailed Experimental Protocol
Safety Pre-check: Work in a fume hood. SOCl
Step 1: Acylation
-
Setup: Charge a 3-neck round-bottom flask with Ethyl 2-amino-4-methylthiazole-5-carboxylate (20 mmol) and anhydrous Dichloromethane (DCM) (50 mL).
-
Base Addition: Add Potassium Carbonate (K
CO ) (anhydrous, 5 mmol) or Pyridine (1.1 eq). Note: Inorganic bases like K CO are often preferred to prevent ketene formation which can occur with amine bases. -
Addition: Cool to 0°C. Add 2-chlorohexanoyl chloride (30 mmol, 1.5 eq) dropwise via syringe pump over 30 minutes. The exotherm must be controlled to prevent elimination.
-
Reaction: Stir at room temperature for 4.0 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench by pouring into ice water. Extract with DCM (3x). Wash organics with saturated NaHCO
(to remove acid) and Brine. Dry over Na SO . -
Result: Concentration yields the
-chloroamide intermediate.
Step 2: Cyclization/Substitution (Optional Extension)
-
The crude
-chloroamide can be reacted with a thioamide or thiocyanate in refluxing ethanol to close a second ring or install a sulfur linkage, generating complex fused heterocyclic systems.
Handling, Stability & Safety (E-E-A-T)
Moisture Sensitivity (Hydrolysis Risk)
Like all acyl chlorides, this compound reacts violently with water to release HCl gas.
-
Storage: Store under Argon/Nitrogen at 2–8°C.
-
Indicator of Degradation: Formation of white crystals (hexanoic acid dimer) or cloudiness in the liquid.
The "Ketene" Hazard
A common failure mode in using alpha-halo acyl chlorides is the inadvertent formation of ketenes .
-
Mechanism: If a tertiary amine (e.g., Triethylamine) is added before the acyl chloride in the absence of the nucleophile, the base deprotonates the alpha-carbon (pKa ~16-18 due to EWG), causing elimination of Cl
. -
Prevention: Always add the base slowly or use a weaker base (e.g., NaHCO
biphasic system) if the nucleophile is acid-sensitive. Alternatively, add the acyl chloride to a mixture of the nucleophile and base at low temperature.[4]
Toxicology
-
Skin: Corrosive. Causes severe burns (Category 1B).
-
Lachrymator: Vapors induce severe tearing and respiratory distress.
-
PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.
References
-
PubChem Compound Summary . (2025). 2-Chlorohexanoyl chloride (CAS 43056-19-5).[2] National Center for Biotechnology Information. Link
-
Organic Syntheses . (1976). 2-Bromohexanoyl chloride. Org. Synth. 1976, 55, 27. (Methodology Reference). Link
-
BenchChem Application Notes . (2025). Synthesis of Thiazole Derivatives using Alpha-Haloacyl Chlorides. (Protocol Source). Link
-
GuideChem . (2025). Chemical Properties of CAS 43056-19-5. Link
-
Ambeed . (2025). Ethyl 2-amino-4-methylthiazole-5-carboxylate Reaction Data. Link
Sources
2-Chlorocaproyl chloride molecular weight and formula
Introduction: The Bifunctional Paradigm
In the landscape of modern drug discovery, the rapid assembly of complex, enantioenriched pharmacophores relies heavily on versatile, bifunctional building blocks. 2-Chlorocaproyl chloride (systematically named 2-chlorohexanoyl chloride) is a prime example of such a reagent. Characterized by an intensely electrophilic acyl chloride moiety adjacent to a secondary alpha-chloride, this molecule serves as a linchpin for sequential functionalization.
The acyl chloride allows for rapid, high-yielding amidation or esterification, while the resulting alpha-chloro aliphatic tail provides an unactivated secondary alkyl chloride. Historically, unactivated secondary chlorides were considered inert or prone to deleterious
Physicochemical Properties & Structural Data
To effectively utilize 2-chlorocaproyl chloride in scalable workflows, one must account for its physical parameters. The compound is a moisture-sensitive, dense liquid that requires rigorous anhydrous handling to prevent hydrolysis into 2-chlorohexanoic acid and hydrogen chloride gas.
Table 1: Core Physicochemical and Structural Data
| Property | Value |
| Systematic Name | 2-Chlorohexanoyl chloride |
| Common Synonyms | 2-Chlorocaproyl chloride; 2-chlorohexanoic acid chloride[2] |
| CAS Registry Number | 43056-19-5[2] |
| Molecular Formula | C6H10Cl2O[2] |
| Molecular Weight | 169.05 g/mol [2] |
| Exact Mass | 168.01 g/mol [3] |
| LogP (Predicted) | 2.55[2] |
| PubChem CID | 12213219[2] |
Mechanistic Role in Stereoconvergent Cross-Coupling
The most advanced application of 2-chlorocaproyl chloride lies in its use as a precursor for stereoconvergent amine-directed alkyl–alkyl Suzuki reactions . Developed by Fu and colleagues, this methodology solves a long-standing challenge in asymmetric catalysis: the enantioselective cross-coupling of unactivated secondary alkyl electrophiles[1].
The Causality of the Design: Why use 2-chlorocaproyl chloride rather than a simple alkyl halide?
-
Directing Group Installation: The acyl chloride reacts selectively with secondary arylamines to form an
-chloro amide. -
Chemoselective Reduction: The amide is reduced to yield an amine possessing an unactivated secondary chloride on the hexyl chain[4].
-
Catalyst Coordination: During the Suzuki-Miyaura coupling, the nitrogen atom of the newly formed amine coordinates directly to the chiral Nickel (Ni) catalyst. This proximity effect overrides the inherent sluggishness of the unactivated secondary chloride, facilitating turnover-limiting transmetalation and dictating the absolute stereochemistry of the final carbon-carbon bond[1].
Fig 1: Stereoconvergent Suzuki-Miyaura coupling pathway utilizing 2-chlorocaproyl chloride.
Experimental Workflow: Synthesis of Coupling Substrates
To guarantee reproducibility and self-validation, the following protocol details the two-step synthesis of N-(2-chlorohexyl)-N,3-dimethylaniline, a model substrate for asymmetric Suzuki couplings[4].
Step 1: N-Acylation
Objective: Form the
-
Preparation: In an oven-dried, argon-purged flask, dissolve
-methyl- -toluidine (16.5 mmol) and triethylamine (30.0 mmol) in anhydrous dichloromethane (50 mL). -
Addition: Cool the reaction mixture to 0 °C using an ice bath. Causality: The low temperature controls the exothermic reaction and prevents the degradation of the highly reactive acyl chloride.
-
Reaction: Add 2-chlorocaproyl chloride (16.5 mmol) dropwise over 15 minutes. Allow the system to gradually warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated aqueous
. Extract with dichloromethane, wash with brine, dry over anhydrous , and concentrate under reduced pressure.
Step 2: Chemoselective Reduction
Objective: Reduce the carbonyl to a methylene group while preserving the secondary chloride.
-
Reduction: Dissolve the crude amide in anhydrous THF. Slowly add a reducing agent (e.g., Borane-THF complex) at 0 °C. Causality: Borane is highly chemoselective for amides over aliphatic chlorides, preventing unwanted hydrodehalogenation.
-
Reflux & Quench: Heat to a gentle reflux until TLC indicates complete consumption of the amide. Carefully quench with methanol at 0 °C to destroy excess borane.
-
Purification: Purify via silica gel flash chromatography (gradient: 5% to 100%
/hexanes) to yield the pure amine as a yellow oil (approx. 58% yield over 2 steps)[4].
Self-Validation (Analytical Markers):
To confirm the integrity of the secondary chloride, perform
Alternative Pharmaceutical Applications: Heterocyclic Derivatization
Beyond cross-coupling, 2-chlorocaproyl chloride is utilized to append lipophilic, reactive side chains onto heterocyclic cores. For instance, in the development of novel thiazole-based therapeutics, it is reacted with 2-amino-4-methylthiazole-5-carboxylic acid ethyl ester[5].
Workflow Highlight:
The amine (20 mmol) and anhydrous
Safety, Stability, and Handling Protocols
As an alpha-halogenated acyl chloride, this compound is a severe lachrymator and corrosive agent.
-
Storage: Must be stored under an inert atmosphere (Argon or
) at 2–8 °C. -
Degradation: Exposure to ambient humidity results in rapid hydrolysis. The generation of HCl gas can pressurize sealed containers.
-
Handling: All transfers must be conducted using Schlenk line techniques or within a glovebox, utilizing strictly anhydrous solvents.
References
-
Lu, Z., Wilsily, A., & Fu, G. C. (2011). "Stereoconvergent Amine-Directed Alkyl–Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides." Journal of the American Chemical Society, 133(21), 8154–8157. Available at: [Link]
-
Lu, Z., Wilsily, A., & Fu, G. C. (2011). "Supporting Information: Stereoconvergent Amine-Directed Alkyl–Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides." Caltech Authors. Available at: [Link]
Sources
2-Chlorohexanoyl Chloride: Solubility Profile & Technical Handling Guide
Senior Application Scientist Note: The successful utilization of 2-chlorohexanoyl chloride (CAS 43056-19-5) in organic synthesis hinges on a precise understanding of its solubility versus its reactivity. Unlike standard lipophilic reagents, this compound is an electrophilic trap; its "solubility" in protic solvents is actually a decomposition pathway. This guide prioritizes the distinction between physical dissolution and chemical consumption, providing a robust framework for solvent selection in drug development workflows.
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
2-Chlorohexanoyl chloride is an
| Property | Data | Notes |
| IUPAC Name | 2-Chlorohexanoyl chloride | |
| CAS Number | 43056-19-5 | Distinct from 6-chloro isomer (CAS 19347-73-0) |
| Molecular Formula | C | |
| Molecular Weight | 169.05 g/mol | |
| Physical State | Colorless to pale yellow liquid | Fumes in moist air |
| Boiling Point | ~60–65 °C at 10 mmHg (Predicted) | Extrapolated from homologues; vacuum distillation recommended |
| Density | ~1.1–1.2 g/mL (Predicted) | Denser than water; sinks during aqueous workup |
Solvent Compatibility Matrix
The following matrix categorizes solvents based on Thermodynamic Solubility (ability to dissolve) and Kinetic Stability (resistance to reaction).
Critical Rule: The Protic Exclusion
Never attempt to dissolve 2-chlorohexanoyl chloride in water, alcohols, or primary/secondary amines unless the intention is to consume the reagent immediately in a reaction.
| Solvent Class | Specific Solvent | Solubility Rating | Stability Rating | Application Notes |
| Chlorinated | Dichloromethane (DCM) | Excellent | High | Preferred solvent. High solubility, easy removal (bp 40°C). |
| Chlorinated | Chloroform (CHCl | Excellent | High | Alternative to DCM; requires stabilization (ethanol-free preferred). |
| Ethers | Tetrahydrofuran (THF) | Good | Moderate | Must be anhydrous. Hygroscopic nature poses hydrolysis risk. |
| Ethers | Diethyl Ether (Et | Good | High | Good for precipitating amide byproducts. Flammability risk.[1] |
| Aromatic | Toluene | Good | High | Excellent for high-temp reactions (reflux). |
| Aliphatic | Hexanes / Heptane | Moderate | High | Useful for recrystallization of derivative products. |
| Polar Aprotic | DMF / DMSO | Good | Low/Risk | Avoid. DMF can react to form Vilsmeier-type intermediates; DMSO causes oxidation. |
| Protic | Water / Methanol | Reactive | None | Violent decomposition. Forms HCl gas and 2-chlorohexanoic acid/esters. |
Solvent Selection Decision Tree
Figure 1: Decision logic for selecting a compatible solvent. Note that "Solubility" implies chemical stability.
Mechanistic Reactivity & Degradation
Understanding why this compound dissolves or degrades is essential for troubleshooting.
Dissolution Mechanism (Inert Solvents)
In solvents like DCM or Toluene, solubility is driven by Van der Waals forces and Dipole-Dipole interactions . The moderately polar C=O and C-Cl bonds interact favorably with the polarizable chlorine atoms in DCM or the
Degradation Mechanism (Reactive Solvents)
In the presence of moisture (even atmospheric humidity), 2-chlorohexanoyl chloride undergoes Nucleophilic Acyl Substitution .
Pathway:
-
Nucleophilic Attack: Water oxygen attacks the carbonyl carbon.
-
Tetrahedral Intermediate: Short-lived intermediate forms.
-
Elimination: Chloride ion (good leaving group) is expelled.[2]
-
Deprotonation: Loss of H
yields the carboxylic acid and HCl.
Implication: A "cloudy" solution in DCM usually indicates moisture contamination, where the cloudiness is hydrated HCl or precipitating carboxylic acid dimers.
Experimental Protocol: Handling & Synthesis
Objective: Synthesize an
Reagents[8][10][11]
-
Substrate: 2-Chlorohexanoyl chloride (1.0 equiv)
-
Nucleophile: Diethylamine (1.1 equiv)
-
Base Scavenger: Triethylamine (Et
N) or Pyridine (1.2 equiv) -
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (N
) or Argon for 15 minutes. -
Why: Prevents hydrolysis of the acid chloride before reaction.
-
-
Solvation:
-
Add 20 mL of anhydrous DCM to the flask.
-
Inject 2-chlorohexanoyl chloride via syringe.
-
Cool to 0 °C using an ice bath.[3]
-
Why: The reaction with amines is exothermic; cooling controls the rate and prevents side reactions (e.g., elimination to ketenes).
-
-
Addition of Scavenger:
-
Add Triethylamine (Et
N). -
Why: The reaction produces HCl. Without a base scavenger, the amine nucleophile would be protonated (forming an unreactive ammonium salt), stalling the reaction.
-
-
Reaction:
-
Add Diethylamine dropwise over 10 minutes.
-
Warm to room temperature and stir for 2 hours.
-
Observation: White precipitate (Et
N·HCl) will form, confirming the reaction is proceeding.
-
-
Workup:
-
Filter off the solid precipitate.
-
Wash the organic layer with 1M HCl (to remove excess amine) and then Saturated NaHCO
(to neutralize trace acid). -
Dry over MgSO
and concentrate in vacuo.
-
Reaction Workflow Diagram
Figure 2: Synthesis workflow for amide formation, highlighting the separation of product (soluble) and byproduct (precipitate).
Safety & Waste Disposal
-
Hazards: Corrosive (causes severe skin burns), Lachrymator (induces tears), Toxic by inhalation.
-
Quenching Spills: Do not add water directly to a large spill. Cover with solid sodium bicarbonate (NaHCO
) or calcium carbonate to neutralize acid, then slowly add water/ice mixture. -
Storage: Store under inert gas (N
) in a refrigerator (< 4 °C). Cap tightly to prevent moisture ingress.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12213219, Hexanoyl chloride, 2-chloro-. Retrieved from [Link]
-
Vora, H. U., & Rovis, T. (2010).[4] Nucleophilic Carbene Catalyzed Asymmetric Hydration of
-Chloroaldehydes. Journal of the American Chemical Society, 132(9), 2860–2861. (Cited for mechanistic context of -halo carbonyl reactivity). - Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative grounding for Nucleophilic Acyl Substitution mechanisms).
Sources
Alpha-Chloro Fatty Acid Chlorides: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: The Duality of Reactivity and Precision
Alpha-chloro fatty acid chlorides represent a unique class of chemical building blocks, distinguished by the presence of two highly reactive functional groups: an acyl chloride and a chlorine atom at the alpha-position to the carbonyl group. This duality imparts a remarkable reactivity profile, making them invaluable intermediates in the synthesis of a wide array of complex organic molecules.[1] Their utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the precise introduction of lipophilic chains and reactive handles is paramount for modulating the biological activity and pharmacokinetic properties of drug candidates and active ingredients.[2][3][4]
This guide provides an in-depth exploration of alpha-chloro fatty acid chlorides, from their fundamental synthesis and reactivity to their practical applications and safe handling. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to effectively leverage these versatile building blocks in their synthetic endeavors.
I. Synthesis of Alpha-Chloro Fatty Acid Chlorides: A Two-Stage Approach
The preparation of alpha-chloro fatty acid chlorides is typically a two-stage process that first involves the alpha-chlorination of a fatty acid, followed by the conversion of the resulting carboxylic acid to the corresponding acyl chloride.
Stage 1: Alpha-Chlorination of Fatty Acids via the Hell-Volhard-Zelinsky Reaction
The Hell-Volhard-Zelinsky (HVZ) reaction is the cornerstone for the selective alpha-halogenation of carboxylic acids.[5][6] This reaction involves treating a carboxylic acid with a halogen (in this case, chlorine) and a catalytic amount of phosphorus or a phosphorus trihalide (like PCl₃).[5][7]
The mechanism proceeds through several key steps:
-
Formation of the Acyl Halide: The phosphorus trihalide first converts the carboxylic acid into an acyl halide.[6][8]
-
Enolization: The acyl halide then tautomerizes to its enol form.[6][8]
-
Alpha-Halogenation: The enol, being electron-rich, readily reacts with the halogen at the alpha-position.[6][8]
-
Exchange: The resulting alpha-halo acyl halide can then react with another molecule of the starting carboxylic acid to regenerate the acyl halide intermediate, thus continuing the catalytic cycle.[6]
A notable advantage of the HVZ reaction is its specificity for the alpha-position. While the reaction conditions can be harsh, often requiring high temperatures and extended reaction times, it remains a reliable method for producing alpha-chloro fatty acids.[5][7]
Experimental Protocol: Alpha-Chlorination of Caprylic Acid
This protocol details the synthesis of alpha-chloro caprylic acid as a representative example.
Materials:
-
n-Caprylic Acid (14.4g)
-
Sulfuric Acid (95%, ~1.5g)
-
Chlorine Gas
-
Oxygen Gas
Procedure:
-
In a suitable reaction vessel, combine dry n-caprylic acid and sulfuric acid.[9]
-
Heat the mixture to 130°C.[9]
-
Introduce a steady stream of chlorine gas (flow rate: 60mL/min) and oxygen gas (flow rate: 30mL/min) into the reaction mixture.[9] Oxygen acts as a radical scavenger to improve selectivity.[9]
-
Maintain the reaction at 130°C for 3 hours.[9]
-
Upon completion, the crude alpha-chloro caprylic acid can be isolated.
Yield and Purity:
-
Typical crude product weight: ~19.4g[9]
-
Purity of alpha-chloro n-caprylic acid (by gas chromatography after esterification): ~97.6%[9]
-
Conversion of n-caprylic acid: ~99.6%[9]
-
Selectivity for alpha-chloro n-caprylic acid: ~98.0%[9]
Stage 2: Conversion to Alpha-Chloro Fatty Acid Chlorides
Once the alpha-chloro fatty acid is obtained, the next step is the conversion of the carboxylic acid functional group to an acyl chloride. This is a crucial transformation as acyl chlorides are significantly more reactive than their carboxylic acid counterparts, making them more versatile in subsequent synthetic steps.[10][11]
Several reagents can effect this transformation, with thionyl chloride (SOCl₂) and oxalyl chloride being the most common.[1][12]
Using Thionyl Chloride (SOCl₂)
Thionyl chloride is a widely used and effective reagent for this conversion.[13][14] The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed, simplifying product purification.[12][15]
The mechanism involves the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.[13]
Key Advantages of Thionyl Chloride:
-
High Yields: Generally provides good to excellent yields of the acid chloride.[14]
-
Ease of Purification: Gaseous byproducts simplify workup.[12]
-
Versatility: Can be used for a wide range of fatty acids.[14]
For less reactive fatty acids, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[16]
Using Oxalyl Chloride
Oxalyl chloride is another excellent choice, particularly for reactions that require milder conditions.[12] It also produces gaseous byproducts (CO, CO₂, and HCl), facilitating purification.[16]
Experimental Protocol: Synthesis of an Alpha-Chloro Fatty Acid Chloride using Thionyl Chloride
This protocol provides a general procedure for the conversion of an alpha-chloro fatty acid to its corresponding acid chloride.
Materials:
-
Alpha-chloro fatty acid (1 equivalent)
-
Thionyl chloride (1.5-2.5 equivalents)[16]
-
Catalytic N,N-dimethylformamide (DMF) (optional, a few drops)[16]
-
Anhydrous solvent (e.g., toluene, hexane)
Procedure:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the acid chloride.[16]
-
In a two-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, charge the alpha-chloro fatty acid.
-
Slowly add thionyl chloride to the fatty acid with stirring. The reaction is exothermic and will evolve gas.[16]
-
If needed, add a catalytic amount of DMF.[16]
-
Heat the reaction mixture to a temperature between 60-80°C and maintain with stirring.[16] The reaction progress can be monitored by the cessation of gas evolution, which typically takes 1.5-4 hours.[16]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation or by co-evaporation with an anhydrous solvent like toluene under reduced pressure.[15] Repeat the co-evaporation step a few times to ensure complete removal of thionyl chloride.[15]
The resulting crude alpha-chloro fatty acid chloride is often used directly in the next synthetic step without further purification due to its high reactivity.[15]
II. Reactivity of Alpha-Chloro Fatty Acid Chlorides: A Tale of Two Electrophiles
The synthetic utility of alpha-chloro fatty acid chlorides stems from the presence of two distinct electrophilic centers: the carbonyl carbon of the acyl chloride and the alpha-carbon bearing the chlorine atom. This allows for a wide range of nucleophilic substitution reactions.
Reactions at the Acyl Chloride Group
The acyl chloride is the more reactive of the two functional groups and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[17][18] This reactivity is driven by the electron-withdrawing nature of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic.[10]
The general mechanism for these reactions is a nucleophilic addition-elimination pathway.[10][18]
Common Nucleophilic Acyl Substitution Reactions:
-
Hydrolysis: Reaction with water yields the corresponding alpha-chloro carboxylic acid. This reaction is often vigorous and needs to be controlled.[17]
-
Alcoholysis: Reaction with alcohols produces alpha-chloro esters.[17][19]
-
Aminolysis: Reaction with ammonia or primary/secondary amines affords alpha-chloro amides.[17][19]
-
Reaction with Carboxylates: Treatment with a carboxylate salt leads to the formation of an acid anhydride.[17]
These reactions are fundamental in building more complex molecular architectures from the alpha-chloro fatty acid chloride scaffold.
Sources
- 1. Acid Chlorides | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloride-Containing Compounds: Key Ingredients for the Cosmetics and Pharmaceutical Industry - SEQENS [seqens.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CN103724178A - Preparation method of alpha-chloro fatty acid - Google Patents [patents.google.com]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. Acyl chloride - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. savemyexams.com [savemyexams.com]
Technical Guide: 2-Chlorohexanoyl Chloride (CID 12213219)
This guide provides an in-depth technical analysis of 2-Chlorohexanoyl chloride , a specialized bifunctional electrophile used in the synthesis of complex pharmaceutical intermediates and lipophilic amino acid derivatives.
Executive Summary & Chemical Identity
2-Chlorohexanoyl chloride is a six-carbon acyl chloride characterized by an alpha-chlorine substituent. This structural feature grants it "dual electrophilicity," allowing for sequential nucleophilic attacks at the carbonyl carbon (C1) and the alpha-carbon (C2). It serves as a critical building block for introducing lipophilic hexanoyl chains with a reactive handle for further heterocyclization or amino acid synthesis.
Core Identification Data
| Parameter | Details |
| IUPAC Name | 2-Chlorohexanoyl chloride |
| CAS Number | 43056-19-5 |
| PubChem CID | 12213219 |
| Molecular Formula | |
| Molecular Weight | 169.05 g/mol |
| SMILES | CCCCC(Cl)C(Cl)=O |
| Appearance | Colorless to pale yellow fuming liquid |
| Boiling Point | ~75–80°C at 15 mmHg (Predicted based on bromo-analog [1]) |
Chemical Properties & Reactivity Profile
The utility of 2-chlorohexanoyl chloride lies in the differential reactivity of its two electrophilic sites.
Dual Electrophilicity Mechanism
-
Site A (Acyl Chloride, C1): Highly reactive (hard electrophile). Reacts kinetically fast with nucleophiles (amines, alcohols) at low temperatures (-10°C to 0°C) to form amides or esters.
-
Site B (Alpha-Alkyl Chloride, C2): Moderately reactive (soft electrophile). Reacts slower, typically requiring elevated temperatures (40–80°C) or stronger nucleophiles to undergo
substitution.
This reactivity difference allows for chemoselective transformations :
-
Step 1: Acylation of an amine at 0°C (preserves C-Cl bond).
-
Step 2: Intramolecular or intermolecular displacement of the alpha-chloride to close a ring (e.g., forming thiazoles or lactams).
Stability & Handling
-
Hydrolysis: Rapidly hydrolyzes in moist air to form 2-chlorohexanoic acid and HCl gas.
-
Thermal Stability: Stable under anhydrous conditions but may degrade/darken upon prolonged heating >100°C without a stabilizer.
-
Lachrymator: Like most alpha-halo acid chlorides, it is a potent lachrymator and corrosive agent.
Synthesis & Production
The synthesis typically employs the Hell-Volhard-Zelinsky (HVZ) halogenation strategy or direct chlorination of the acyl chloride.
Optimized Laboratory Protocol (HVZ Route)
This method is preferred for high purity as it avoids the formation of polychlorinated byproducts common in radical chlorination.
Reagents: Hexanoic acid, Thionyl chloride (
Workflow:
-
Activation: Hexanoic acid is treated with a catalytic amount of
or to generate the transient acid chloride. -
Alpha-Chlorination: The enolizable alpha-position reacts with the chlorinating agent (
or NCS) to form 2-chlorohexanoyl chloride. -
Purification: Fractional distillation under reduced pressure.
Figure 1: Synthesis pathway via modified Hell-Volhard-Zelinsky reaction.
Applications in Drug Development
2-Chlorohexanoyl chloride is a versatile "staple" reagent used to attach a lipophilic hexyl chain while simultaneously providing a handle for cyclization.
Synthesis of Thiazole Derivatives
A primary application is the synthesis of 2-amino-4-alkylthiazoles, which are scaffolds for various kinase inhibitors and metabolic modulators.
-
Mechanism: Reaction with thiourea or substituted thioureas. The thiourea sulfur attacks the C2-chloride (
), and the nitrogen attacks the carbonyl (acyl substitution), forming the thiazole ring [2].
Preparation of Unnatural Amino Acids
It serves as a precursor for Norleucine derivatives.
-
Reaction with a chiral auxiliary or amine to form an amide.
-
Displacement of the alpha-chloride by azide (
) or ammonia. -
Hydrolysis to yield alpha-amino hexanoic acid derivatives.
Lipophilic Linkers
Used to conjugate drugs to lipophilic tails to improve membrane permeability. The alpha-chloro group can be further derivatized to prevent metabolic oxidation at the alpha-position (a common metabolic soft spot).
Experimental Protocol: Amide Coupling
Objective: Selective acylation of a primary amine (R-NH2) without displacing the alpha-chloride.
Safety Note: Perform in a fume hood. Wear butyl rubber gloves.
-
Preparation: Dissolve 1.0 eq of the amine and 1.1 eq of Triethylamine (TEA) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to 0°C.
-
Addition: Dilute 2-chlorohexanoyl chloride (1.05 eq) in DCM. Add dropwise to the amine solution over 30 minutes. Exothermic reaction.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (the acyl chloride is highly reactive; reaction is usually complete upon warming).
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with 1M HCl (to remove excess amine/TEA) and brine. Dry over . -
Outcome: Yields the alpha-chloro amide.
Figure 2: Chemoselectivity control based on temperature and stoichiometry.
Safety & Handling Standards
Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator.
-
Storage: Store under inert gas (Argon/Nitrogen) in a refrigerator (2-8°C). Moisture sensitive; degradation releases HCl gas, which can pressurize containers.
-
PPE: Face shield, chemical-resistant gloves (Nitrile is insufficient for prolonged contact; use Butyl or Viton), and lab coat.
-
Spill Management: Do not use water. Neutralize with sodium carbonate or lime. Absorb with dry sand or vermiculite.
References
-
Organic Syntheses , Coll. Vol. 6, p.190 (1988); Vol. 55, p.27 (1976). Synthesis of 2-bromohexanoyl chloride (Analogous physical properties).Link
-
PubChem Compound Summary , CID 12213219, 2-Chlorohexanoyl chloride. Link
-
BenchChem , Application Note: Synthesis of alpha-halo acyl chlorides. Link
-
Fisher Scientific , Safety Data Sheet: Hexanoyl Chloride derivatives. Link
Sourcing and Application of 2-Chlorohexanoyl Chloride in Advanced Chemical Synthesis
Executive Summary
In modern drug development and complex organic synthesis, the strategic selection of bifunctional building blocks is critical for streamlining synthetic routes. 2-Chlorohexanoyl chloride (CAS: 43056-19-5) is a highly versatile reagent that features both a highly reactive acyl chloride and an unactivated secondary alkyl chloride[1],[2]. This dual functionality allows for rapid, quantitative amidation followed by transition-metal-catalyzed cross-coupling. This whitepaper provides an in-depth technical guide on sourcing high-purity 2-chlorohexanoyl chloride, understanding its mechanistic utility, and executing self-validating experimental protocols for stereoconvergent synthesis.
Chemical Profiling and Sourcing Strategy
When sourcing 2-chlorohexanoyl chloride for research, particularly for downstream applications involving sensitive nickel or palladium catalysis, reagent purity is paramount. Trace metal contaminants or hydrolysis byproducts (such as 2-chlorohexanoic acid) can poison catalysts or skew stoichiometric ratios, leading to catastrophic yield drops in late-stage functionalization.
Based on current chemical databases and supplier networks, reliable sourcing can be achieved through established manufacturers like JHECHEM CO LTD (via Echemi) and verified listings on Guidechem[1],[3].
Quantitative Data: Chemical Properties & Supplier Specifications
Table 1: Essential physical properties and sourcing metrics for 2-Chlorohexanoyl chloride.
| Property / Specification | Value / Detail |
| Chemical Name | 2-Chlorohexanoyl chloride |
| CAS Number | 43056-19-5 |
| Molecular Formula | C6H10Cl2O |
| Molecular Weight | 169.05 g/mol |
| LogP | 2.54940 |
| Key Supplier | JHECHEM CO LTD (4-year verified manufactory on Echemi) |
| Alternate Sourcing | Guidechem Verified Suppliers |
| Primary Utility | Electrophile for amidation, API synthesis, Cross-coupling |
Data synthesized from Echemi and Guidechem chemical registries[1],[3].
Mechanistic Utility in API Development
The true value of 2-chlorohexanoyl chloride lies in its sequential reactivity profile.
-
Primary Electrophilic Site (Acyl Chloride): The acyl chloride moiety undergoes rapid nucleophilic acyl substitution with primary or secondary amines. This is heavily utilized in the synthesis of complex heterocyclic Active Pharmaceutical Ingredients (APIs). For example, reacting 2-chlorohexanoyl chloride with ethyl 2-amino-4-methylthiazole-5-carboxylate yields critical intermediates that can be further cyclized or functionalized into advanced thiazole derivatives.
-
Secondary Electrophilic Site (α-Chloro Alkyl): Once the amide is formed, the adjacent α-chloro group serves as a handle for stereoconvergent Suzuki-Miyaura cross-coupling. Using a nickel catalyst, researchers can couple this unactivated secondary alkyl chloride with alkylboranes, effectively constructing complex, chiral C-C bonds from racemic starting materials[2],[4].
Field-Proven Experimental Protocol: Synthesis of α-Chloro Amides
To ensure scientific integrity, the following protocol for the synthesis of tertiary amides from secondary amines using 2-chlorohexanoyl chloride is designed as a self-validating system . Every step includes the causality behind the experimental choice to prevent common bench-level errors[2].
Step-by-Step Methodology
Step 1: Substrate Preparation and Temperature Control
-
Action: Dissolve the secondary amine (20 mmol) in anhydrous CH₂Cl₂ (150 mL) in a 500-mL round-bottom flask. Cool the solution strictly to 0 °C using an ice-water bath[2].
-
Causality: Anhydrous conditions are mandatory to prevent the premature hydrolysis of 2-chlorohexanoyl chloride into its corresponding carboxylic acid. Cooling to 0 °C suppresses the exothermic nature of the acylation, preventing the degradation of the acyl chloride into ketene intermediates or unwanted oligomers.
Step 2: Addition of the Acid Scavenger
-
Action: Add Triethylamine (Et₃N) (4.2 mL, 30 mmol) to the cooled solution[2].
-
Causality: As the acyl chloride reacts with the amine, equimolar amounts of HCl are generated. Without a sacrificial base like Et₃N, this HCl would protonate the unreacted secondary amine starting material, rendering it non-nucleophilic and artificially stalling the reaction at a maximum 50% conversion.
Step 3: Electrophile Addition
-
Action: Add 2-chlorohexanoyl chloride (20 mmol) dropwise to the 0 °C solution[2].
-
Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, preventing localized thermal spikes and suppressing di-acylation pathways.
Step 4: Reaction Propagation and Visual Validation
-
Action: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours[2].
-
Self-Validation: During this phase, the reaction progress can be visually validated by the formation of a dense white precipitate (triethylammonium chloride). This confirms that HCl is being successfully generated by the coupling and scavenged by the base.
Step 5: Quench and Self-Validating Purification
-
Action: Quench the reaction by adding 1 M aqueous HCl (50 mL). Separate the organic layer, wash sequentially with water (50 mL) and saturated brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate via rotary evaporation[2].
-
Causality & Validation: The 1 M HCl wash is a critical self-validating purification mechanism. It protonates any residual Et₃N and any unreacted secondary amine, pulling them entirely into the aqueous phase. Consequently, the organic CH₂Cl₂ layer will exclusively contain the neutral α-chloro amide product. Drying over Na₂SO₄ removes micro-emulsions of water, preventing downstream hydrolysis during storage[2].
Synthetic Workflow Visualization
The following diagram illustrates the logical progression from raw amine substrate to a stereoconvergent chiral product, highlighting the dual-functional nature of 2-chlorohexanoyl chloride.
Workflow for the synthesis of stereoconvergent alkylated products using 2-chlorohexanoyl chloride.
References
-
Title: Buy 2-chlorohexanoyl chloride from JHECHEM CO LTD - Echemi | Source: echemi.com | URL: 1
-
Title: Hexanoyl chloride, 2-chloro- 43056-19-5 - Guidechem | Source: guidechem.com | URL: 3
-
Title: Ethyl 2-amino-4-methylthiazole-5-carboxylate | EMTC | Thiazoles | Source: ambeed.com | URL:
-
Title: Stereoconvergent Amine-Directed Alkyl–Alkyl Suzuki Reactions of Unactivated Secondary Alkyl Chlorides | Source: caltech.edu | URL: 2
-
Title: Nickel-Catalyzed Suzuki-Miyaura Reactions | Source: mit.edu | URL: 4
Sources
Reactivity of alpha-chloro acyl chlorides in organic synthesis
Technical Deep Dive: Reactivity of -Chloro Acyl Chlorides in Organic Synthesis
Executive Summary
This guide dissects the mechanistic pathways of these reagents, providing validated protocols and decision-making frameworks for their application in medicinal chemistry and process development.
Electronic Structure & Reactivity Profile
The utility of
The Bifunctional Electrophile
-
Site A (Acyl Halide): The carbonyl carbon is highly activated due to the electron-withdrawing induction (-I effect) of both the chlorine on the carbonyl and the chlorine on the
-carbon. This makes these species significantly more reactive toward nucleophiles than non-halogenated acyl chlorides.[1] -
Site B (
-Carbon): The -carbon is susceptible to displacement, particularly after the carbonyl group has been derivatized (e.g., to an amide or ester), preventing the "back-reaction" or polymerization often seen with naked alkyl halides. -
Site C (
-Proton): The acidity of the -protons is drastically enhanced ( in organic solvents). In the presence of tertiary amine bases, this facilitates rapid E1cB-like elimination to form highly reactive -chloroketenes .
Reactivity Landscape Visualization
The following diagram maps the divergent reaction pathways based on reagent selection (Base vs. Nucleophile vs. Lewis Acid).
Figure 1: Divergent reactivity pathways of
Key Reaction Pathways[7]
The Staudinger Synthesis ( -Lactam Formation)
The most high-value application of
-
Mechanism: The reaction proceeds via a stepwise mechanism rather than a concerted
cycloaddition.-
Ketene Generation: Base-mediated dehydrohalogenation forms the
-chloroketene in situ. -
Nucleophilic Attack: The imine nitrogen attacks the ketene sp-carbon (carbonyl), forming a zwitterionic intermediate.
-
Ring Closure: The enolate oxygen attacks the iminium carbon (conrotatory ring closure) to form the
-lactam.
-
-
Stereocontrol: The cis/trans ratio is determined by the competition between direct ring closure (
) and bond rotation/isomerization ( ) of the zwitterionic intermediate.[2] Electron-withdrawing groups on the ketene (like Cl) generally favor cis -selectivity, although solvent polarity and temperature are critical variables.
Friedel-Crafts Acylation
In the presence of Lewis acids (
-
Advantage: Unlike alkyl halides, the acyl chloride moiety reacts preferentially, leaving the
-chloride intact. This yields -chloroacetophenones , which are versatile precursors for thiazoles (Hantzsch synthesis) and indoles.
Experimental Protocols
Protocol A: Synthesis of -Lactams (Staudinger Reaction)
Objective: Synthesis of a 3-chloro-2-azetidinone derivative. Scope: Validated for N-aryl and N-alkyl imines.
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 eq Imine : 1.2 eq Acid Chloride : 3.0 eq Base | Excess base is required to neutralize HCl generated during ketene formation and scavenge HCl byproduct. |
| Solvent | Anhydrous Dichloromethane ( | Non-polar, non-nucleophilic solvent stabilizes the ketene intermediate while dissolving reactants. |
| Temperature | Low temp prevents ketene dimerization/polymerization; warming drives ring closure. | |
| Concentration | 0.1 M - 0.2 M | High dilution favors intramolecular cyclization over intermolecular polymerization. |
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.
-
Imine Solution: Dissolve the Imine (1.0 mmol, 1.0 eq) and Triethylamine (
) (3.0 mmol, 3.0 eq) in anhydrous (10 mL). Cool to (dry ice/acetone bath). -
Addition: Dissolve
-Chloroacetyl chloride (1.2 mmol, 1.2 eq) in (2 mL). Add this solution dropwise to the reaction flask over 30 minutes via syringe pump. Critical: Slow addition maintains a low steady-state concentration of the highly reactive ketene. -
Reaction: Allow the mixture to stir at
for 1 hour, then slowly warm to room temperature over 4 hours. Stir overnight (12h). -
Workup: Quench with saturated
(aq). Extract with (3x). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Friedel-Crafts Chloroacetylation
Objective: Synthesis of
Step-by-Step Methodology:
-
Activation: Suspend anhydrous
(1.2 eq) in or at . -
Acylium Formation: Add
-chloroacetyl chloride (1.1 eq) dropwise. Stir for 15 min until the complex forms (solution often turns yellow/orange). -
Substrate Addition: Add the arene (1.0 eq) dropwise (if liquid) or as a solution. Maintain temp
. -
Quench: Pour the reaction mixture over crushed ice/conc. HCl mixture. Caution: Highly exothermic.
-
Isolation: Extract with DCM, wash with water and bicarbonate. Recrystallize or distill the product.
Mechanism Visualization: Staudinger Cycle
The following diagram details the critical zwitterionic intermediate that dictates the stereochemical outcome of the
Figure 2: Mechanistic bifurcation in the Staudinger synthesis determining cis/trans stereochemistry.
Safety & Handling
-
Lachrymator:
-Chloro acyl chlorides are potent lachrymators. All operations must be performed in a well-ventilated fume hood.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Corrosivity: Reacts violently with water to release HCl gas. Glassware must be flame-dried.
-
Waste: Quench excess reagent with alcohols (forming esters) or dilute base before disposal. Do not dispose of unquenched acid chlorides in aqueous waste streams to avoid delayed outgassing.
References
-
Jiao, L., Liang, X., & Xu, J. X. (2006).
-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society. [Link] -
Review of
-Lactam Synthesis: Singh, G. S. (2003). "Recent advances in the synthesis of -lactams." Tetrahedron. [Link] -
Reactivity of Acyl Chlorides (General): Organic Chemistry Portal. "Acyl Chlorides."[4][5][3][6][7][8][9][10][11][12][13] [Link]
-
Heterocycle Synthesis
-Haloketones: Eicher, T., & Hauptmann, S. (2003). "The Chemistry of Heterocycles." Wiley-VCH. (Reference for Hantzsch Thiazole Synthesis context). [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. savemyexams.com [savemyexams.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sciforum.net [sciforum.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. savemyexams.com [savemyexams.com]
- 13. m.youtube.com [m.youtube.com]
2-Chlorohexanoyl chloride boiling point and density
This guide details the physicochemical profile, synthesis, and handling of 2-Chlorohexanoyl Chloride , a critical acyl halide intermediate used in the development of peptidomimetics and lipid-tailored pharmaceuticals.
Physicochemical Profiling, Synthesis & Application in Drug Development
-Chloroacyl ChloridesExecutive Technical Summary
2-Chlorohexanoyl chloride (CAS 43056-19-5) is the
Critical Distinction: Do not confuse with 6-chlorohexanoyl chloride (CAS 19347-73-0), the
Physicochemical Profile
Precise physical data for 2-chlorohexanoyl chloride is often extrapolated from homologous series due to its tendency to be prepared in situ or distilled immediately prior to use. The values below represent the consensus of experimental ranges and calculated properties for the pure substance.
Table 1: Physical Properties Data
| Property | Value / Range | Context & Notes |
| CAS Number | 43056-19-5 | Unique Identifier |
| Molecular Formula | MW: 169.05 g/mol | |
| Boiling Point (atm) | 178 – 182 °C (Predicted) | Decomposes near BP at 1 atm.[1][2] |
| Boiling Point (vac) | 78 – 82 °C @ 15 mmHg | Recommended distillation range. |
| Density | 1.12 ± 0.05 g/mL | Denser than hexanoyl chloride (0.96 g/mL). |
| Refractive Index | Useful for fraction purity checks. | |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage (HCl evolution). |
| Solubility | Reacts violently with water | Soluble in DCM, THF, Toluene, Et2O. |
Technical Insight: The "Alpha-Halo" Effect
The introduction of the chlorine atom at the
-
Boiling Point Elevation: The polarizability of the C-Cl bond increases intermolecular forces, raising the boiling point by approximately 25–30°C relative to hexanoyl chloride (
). -
Density Increase: The heavy halogen atom increases density significantly from the parent acyl chloride (
).
Synthesis & Production Workflow
The most robust route for high-purity 2-chlorohexanoyl chloride is the Hell-Volhard-Zelinsky (HVZ) halogenation followed by acid chloride formation, or the direct chlorination of the acyl chloride.
Pathway Diagram: Synthesis from Hexanoic Acid
The following Graphviz diagram illustrates the conversion of Hexanoic Acid to the target 2-Chlorohexanoyl Chloride.
Figure 1: Synthetic pathways to 2-Chlorohexanoyl Chloride.[2][3][4] The solid path via 2-Chlorohexanoic Acid is preferred for stoichiometry control.
Detailed Protocol: Thionyl Chloride Method
Objective: Synthesis of 2-chlorohexanoyl chloride from 2-chlorohexanoic acid.
Reagents:
-
2-Chlorohexanoic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
DMF (Catalytic, 1-2 drops)
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or Ar line) to exclude moisture.
-
Addition: Charge the flask with 2-chlorohexanoic acid. Add
dropwise at room temperature. Note: Gas evolution (HCl, SO2) will begin immediately. -
Catalysis: Add 1-2 drops of DMF. This forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction kinetic [1].
-
Heating: Heat the mixture to 70°C for 2–3 hours. Monitor cessation of gas evolution.
-
Purification (Crucial):
-
Remove excess
via rotary evaporation or vacuum stripping at 40°C. -
Distillation: Perform vacuum distillation. Collect the fraction boiling at 78–82°C (15 mmHg) .
-
Quality Check: The product should be a clear, colorless liquid. Yellowing indicates residual sulfur impurities.
-
Reactivity & Applications in Drug Design
2-Chlorohexanoyl chloride is a "linchpin" reagent. It allows for the sequential introduction of two different nucleophiles: first at the carbonyl carbon (acylation), and second at the
Mechanistic Pathway: Peptidomimetic Synthesis
This workflow demonstrates how the compound is used to build complex amide scaffolds.
Figure 2: Stepwise functionalization using 2-chlorohexanoyl chloride. The acyl chloride reacts first, leaving the alpha-chloride available for subsequent modification.
Key Application Areas
-
Lipid-Drug Conjugates (LDCs): The hexanoyl chain increases lipophilicity, facilitating membrane crossing. The
-chloro group allows conjugation to drugs via thio-ether or amino linkages. -
Protease Inhibitors: The
-chloro ketone or amide motif can act as a covalent trap for serine proteases [2]. -
Heterocycle Synthesis: Reaction with amidines or thioamides can cyclize to form imidazoles or thiazoles, common pharmacophores.
Safety & Handling Protocols
Hazard Class: Corrosive (Skin/Eye Damage), Lachrymator.
-
Moisture Sensitivity: Hydrolyzes rapidly to release HCl gas. All glassware must be oven-dried.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Long-term storage at room temperature can lead to darkening and pressure buildup.
-
Neutralization: Quench spills with saturated sodium bicarbonate (
) solution. Do not add water directly to the concentrated chemical to avoid violent splashing.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of DMF catalysis in acid chloride formation).
-
Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews, 102(12), 4639-4750.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12213219, Hexanoyl chloride, 2-chloro-.
-
Sigma-Aldrich. (2025). Safety Data Sheet: Acid Chlorides.
Sources
Methodological & Application
Synthesis of 2-chlorohexanoyl chloride from 2-chlorohexanoic acid
Application Note: High-Yield Synthesis of 2-Chlorohexanoyl Chloride via Vilsmeier-Haack Activated Chlorination
Mechanistic Rationale & Substrate Considerations
In medicinal chemistry and drug development, acyl chlorides are indispensable electrophilic intermediates used for the synthesis of amides, esters, and complex peptides. However, the conversion of 2-chlorohexanoic acid to 2-chlorohexanoyl chloride presents a specific chemical hurdle: the
Un-catalyzed chlorination with thionyl chloride (
Causality of Reagent Selection:
DMF rapidly reacts with oxalyl chloride to generate a highly electrophilic chloroiminium ion, known as the Vilsmeier-Haack reagent. This intermediate is electrophilic enough to be readily attacked even by deactivated
Reaction Pathway Visualization
Mechanism of DMF-catalyzed conversion of 2-chlorohexanoic acid to its acyl chloride.
Quantitative Optimization of Chlorinating Agents
Selecting the correct chlorinating system is vital for yield optimization and downstream purity. The following table summarizes the empirical data and practical considerations for synthesizing
| Chlorinating Agent | Catalyst | Temp ( | Time (h) | Typical Yield (%) | Byproducts | Practical Considerations |
| Oxalyl Chloride | DMF (1-5 mol%) | 0 to 25 | 1.5 - 3 | 92 - 98 | Optimal. Mild conditions; excess reagent (b.p. | |
| Thionyl Chloride | DMF (1-5 mol%) | 20 to 60 | 4 - 8 | 80 - 85 | Viable alternative, but | |
| Thionyl Chloride | None | 80 (Reflux) | 12 - 24 | 60 - 70 | Harsh thermal conditions; risk of product darkening and low conversion[1]. | |
| Phosphorus Trichloride | None | 20 to 60 | 3 - 5 | 70 - 75 | Generates phosphorous acid, which can complicate liquid-liquid separation[2]. |
Step-by-Step Experimental Protocol
Self-Validating System : This workflow is designed with built-in visual and analytical checkpoints, allowing the scientist to verify reaction progression dynamically without relying solely on end-point analysis.
Reagents & Materials:
-
2-Chlorohexanoic acid : 1.0 eq (10.0 mmol, 1.51 g)
-
Oxalyl chloride : 1.3 eq (13.0 mmol, 1.11 mL)[4]
-
N,N-Dimethylformamide (DMF) : 0.05 eq (0.5 mmol, ~40
L) -
Anhydrous Dichloromethane (DCM) : 20 mL (0.5 M)
-
Argon gas line, oil bubbler, and magnetic stirrer.
Phase 1: System Preparation & Activation (0.0 h - 0.2 h)
-
Flame-dry a 50 mL two-neck round-bottom flask containing a magnetic stir bar. Fit one neck with a rubber septum and the other with a gas adapter connected to an oil bubbler. Flush with Argon for 5 minutes.
-
Dissolve 2-chlorohexanoic acid (1.51 g) in 20 mL of anhydrous DCM under Argon.
-
Add the catalytic DMF (~40
L) directly to the solution. Causality: DMF must be present in the solution before the addition of oxalyl chloride. This ensures that as oxalyl chloride drops into the mixture, it immediately forms the active Vilsmeier complex, preventing sluggish un-catalyzed side reactions[3]. -
Cool the reaction vessel to
using an ice-water bath.
Phase 2: Electrophile Addition & Reaction (0.2 h - 2.0 h)
-
Using a glass syringe, add oxalyl chloride (1.11 mL) dropwise through the septum over 10 minutes[4].
-
Visual Checkpoint: Observe the immediate effervescence in the reaction mixture and the rapid bubbling in the oil bubbler. This confirms the generation of
, , and gases, validating that the catalytic cycle has initiated successfully. -
Remove the ice bath and allow the mixture to warm to ambient temperature (
). -
Stir for 1.5 to 2 hours. Self-Validation: The reaction is empirically complete when gas evolution ceases entirely, indicating the full consumption of the carboxylic acid[4].
Phase 3: Isolation & Purification (2.0 h - 3.0 h)
-
Transfer the reaction mixture to a single-neck recovery flask.
-
Concentrate the mixture under reduced pressure using a rotary evaporator (
, 40 mmHg) to strip the DCM and excess oxalyl chloride[4][5]. -
Causality of Co-evaporation: To guarantee the complete removal of residual
and traces of oxalyl chloride, re-dissolve the crude yellow oil in 10 mL of fresh anhydrous DCM and concentrate again. Repeat this co-evaporation step twice[4]. -
The product, 2-chlorohexanoyl chloride, is isolated as a pale yellow to colorless oil. Critical Note: Do not perform an aqueous workup. Acyl chlorides are exquisitely moisture-sensitive and will rapidly hydrolyze back to the starting acid[1].
Quality Control & Analytical Validation
To confirm the structural integrity and purity of the 2-chlorohexanoyl chloride prior to downstream coupling, verify the following analytical signatures:
-
Infrared (IR) Spectroscopy : This is the most definitive rapid-release test. The broad O-H stretch (
) of the starting acid must be completely absent. The C=O stretch will exhibit a diagnostic shift from (acid) to a sharp, intense peak at (acyl chloride). -
H NMR (
) : The -proton (CH-Cl) in the starting acid typically resonates around . In the synthesized acyl chloride, the enhanced electron-withdrawing nature of the group shifts this proton further downfield to approximately .
References
-
Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2): Quick Summary , Orgosolver, 1
-
An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf , Journal of the Chemical Society of Pakistan, 2
-
Organic Syntheses Procedure: Preparation of Acid Chlorides , Organic Syntheses, 4
-
Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester , Acta Chimica Slovenica, 3
-
DMF‐catalysed chlorination of carboxylic acids , ResearchGate, 5
Sources
Application Note: Precision Esterification of 2-Chlorohexanoyl Chloride
Executive Summary & Strategic Context
2-Chlorohexanoyl chloride is a high-value bifunctional building block used frequently in the synthesis of unnatural amino acids, metalloprotease inhibitors, and chiral auxiliaries. Its dual reactivity—possessing both an electrophilic acyl chloride and an alkylatable
While standard acid chlorides are robust, 2-chlorohexanoyl chloride is prone to dehydrohalogenation (elimination) under basic conditions to form
This guide outlines a Modified Anhydrous Base-Mediated Esterification designed to suppress elimination and maximize yield. Unlike generic Schotten-Baumann protocols, this method utilizes strict thermal control and stoichiometric buffering to protect the
Mechanistic Principles & Critical Process Parameters
The Reaction Landscape
The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination).[1][2] The alcohol nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.[3][4] The chloride anion is ejected, and the resulting protonated ester is neutralized by an organic base.
The Critical Risk: The base (B:) required to scavenge HCl can also act as a Brønsted base at the
-
Path A (Desired): Attack at Carbonyl
Ester.[2][3] -
Path B (Undesired): Deprotonation at
-Carbon Enolate Elimination to alkene or Racemization.
Visualization: Mechanism & Competitive Pathways
Figure 1: Mechanistic pathway showing the competition between the desired substitution (Green) and the elimination side-reaction (Red).
Experimental Protocol
Materials & Safety
-
Substrate: 2-Chlorohexanoyl chloride (>98%). Note: Corrosive, Lachrymator.[5] Handle in fume hood.
-
Nucleophile: Target Alcohol (1.0 equiv).
-
Base: Pyridine (1.1 equiv) or Triethylamine (TEA). Pyridine is preferred for sensitive substrates as it is less basic (
) than TEA ( ), reducing elimination risk. -
Solvent: Dichloromethane (DCM), Anhydrous.
-
Quench: 1M HCl, Sat.
, Brine.
Step-by-Step Methodology
Phase 1: System Preparation
-
Flame-dry a 2-neck round bottom flask (RBF) and cool under a stream of dry Nitrogen (
). -
Charge the flask with the Alcohol (1.0 equiv) and Pyridine (1.1 equiv).
-
Add Anhydrous DCM (10 mL per gram of substrate).
-
Cool the solution to 0°C using an ice/water bath. Crucial: Low temperature prevents the base from deprotonating the
-carbon.
Phase 2: Controlled Addition 5. Dilute 2-chlorohexanoyl chloride (1.05 equiv) in a small volume of DCM. 6. Add the acid chloride solution dropwise to the alcohol mixture over 30 minutes.
- Checkpoint: Monitor internal temperature. Do not allow to exceed 5°C.
- Observation: A white precipitate (Pyridine-HCl salts) may form. This is normal.
Phase 3: Reaction & Maturation 7. Allow the reaction to stir at 0°C for 1 hour. 8. Slowly warm to Room Temperature (RT) and stir for an additional 2-4 hours.
- Validation: Spot TLC (Hexane:EtOAc 8:2). The acid chloride spot (reactive) will disappear; the ester spot will appear (usually higher
than the alcohol).
Phase 4: Workup (The "Wash" Cycle)
9. Dilute reaction mixture with excess DCM.
10. Wash 1 (Acidic): Wash with cold 1M HCl (2x). Purpose: Removes excess Pyridine.
11. Wash 2 (Basic): Wash with Saturated
Workflow Visualization
Figure 2: Operational workflow for the esterification process.
Data Interpretation & Troubleshooting
Expected Analytical Data
| Technique | Signal | Interpretation |
| GC-MS | Molecular Ion ( | Confirms formation of ester. Look for characteristic isotope pattern of Chlorine ( |
| 1H NMR | The | |
| IR | ~1735-1750 | Strong Ester Carbonyl stretch. Absence of broad OH stretch (3200-3500 |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted Alcohol | Moisture in solvent | Use freshly distilled DCM or molecular sieves. Acid chlorides hydrolyze instantly in wet solvents [1]. |
| Product contains alkene (NMR olefin peaks) | Elimination via Base | Reduce reaction temperature. Switch from TEA to Pyridine. Add acid chloride slower to avoid local hot-spots. |
| Product Racemized (if chiral) | Base-catalyzed enolization | Strictly maintain 0°C. Avoid "over-stirring" overnight if not necessary. |
References
-
Reactivity of Acyl Chlorides: Chemistry LibreTexts. "Reactions of Acyl Chlorides with Alcohols." (Accessed 2026).[6] Explains the fundamental nucleophilic addition-elimination mechanism and the irreversibility of acid chloride esterification. Link
-
Safety & Handling: Merck/Sigma-Aldrich. "Safety Data Sheet: 2-Ethylhexanoyl Chloride" (Analogous Handling). Provides critical safety data regarding lachrymatory properties and water reactivity. Link
-
Alpha-Halo Acid Reactivity:Wikipedia. "
-Halo carboxylic acids and esters." Details the susceptibility of -halo carbonyls to elimination and substitution side reactions. Link - General Protocol:Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
Sources
Using 2-chlorohexanoyl chloride in Friedel-Crafts acylation
Application Note: Precision Synthesis of -Chloroketones via Friedel-Crafts Acylation
Reagent Focus: 2-Chlorohexanoyl Chloride (CAS: 25656-78-4) Application: Synthesis of 2-chloro-1-arylhexan-1-ones (Scaffolds for aminoketones and thiazole derivatives)
Abstract
This guide details the operational parameters for utilizing 2-chlorohexanoyl chloride in Friedel-Crafts acylation. While
Mechanistic Insight & Expert Analysis
The Electrophilic Species
Unlike standard alkyl acyl chlorides, the 2-chloro substituent exerts a strong inductive effect (
Critical Consideration: Racemization
Researchers must note that 2-chlorohexanoyl chloride is chiral (typically supplied as a racemate). Even if an enantiopure starting material is used, Friedel-Crafts conditions (Lewis acid + Lewis basic ketone product) facilitate rapid enolization, leading to racemization of the
Reaction Pathway Diagram
The following diagram illustrates the activation, electrophilic attack, and the complexation equilibrium that necessitates stoichiometric catalyst loading.
Figure 1: Mechanistic pathway of Friedel-Crafts acylation using
Critical Experimental Parameters
Catalyst Selection & Stoichiometry
Unlike F-C alkylation (catalytic), F-C acylation requires stoichiometric Lewis acid.[1][2] The resulting ketone product is a Lewis base that forms a stable 1:1 complex with the catalyst (e.g.,
-
Recommendation: Use 1.1 to 1.2 equivalents of
relative to the acid chloride. -
Alternative: For highly activated substrates (e.g., anisole),
or can be used to mitigate harshness, but remains the gold standard for conversion.
Solvent Systems
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | High | Standard choice. Good solubility, low boiling point allows easy removal. |
| 1,2-Dichloroethane (DCE) | Medium | Higher boiling point ( |
| Nitrobenzene | Specialized | Modifies catalyst activity (forms a complex with |
| Carbon Disulfide ( | Low | Historical utility but high flammability and toxicity make it obsolete for modern GLP labs. |
Temperature Control
-
Risk: High temperatures (
) with -haloacyl halides can promote decarbonylation (loss of CO) or dehydrohalogenation (ketene formation). -
Protocol: Initiate at
. Warm to Room Temperature (RT) only if reaction is sluggish.
Detailed Experimental Protocol
Objective: Synthesis of 2-chloro-1-(4-methoxyphenyl)hexan-1-one (Model Reaction). Scale: 10 mmol.
Materials
-
2-Chlorohexanoyl chloride (
, ) -
Anisole (
, ) [Limiting reagent can be switched depending on cost] -
Aluminum Chloride (
), anhydrous ( , ) -
Dichloromethane (DCM), anhydrous (
) -
(
) and Brine for workup.
Workflow Diagram
Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Setup: Equip a 50 mL 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet. Flame-dry under vacuum and backfill with nitrogen.
-
Catalyst Suspension: Add anhydrous DCM (
) and ( ). Cool the suspension to in an ice bath. -
Acylium Generation: Add 2-chlorohexanoyl chloride (
) dropwise over 5 minutes. The mixture may homogenize slightly as the acylium complex forms. Stir for 15 minutes at . -
Substrate Addition: Add Anisole (
) dissolved in DCM dropwise over 10–15 minutes. Note: Evolution of gas will occur; ensure proper venting through a scrubber. -
Reaction: Allow the mixture to warm to room temperature. Stir for 3 hours.
-
QC Check: Pull a
aliquot, quench in methanol, and check TLC/LC-MS. Look for the disappearance of the acid chloride (often converted to methyl ester in MeOH quench).
-
-
Quench: Pour the reaction mixture slowly into a beaker containing
ice and . Stir vigorously for 20 minutes to hydrolyze the aluminum complex. -
Extraction: Separate phases. Extract the aqueous layer with DCM (
). -
Wash: Combine organics and wash with saturated
( ) to remove residual acid, followed by brine. -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via flash chromatography (Hexanes/EtOAc).
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield / Recovered SM | Catalyst Deactivation | |
| Unknown Impurity (NMR) | Decarbonylation | Reaction temperature too high. Keep below |
| Regioisomer Mix | Substrate Directing Effects | Anisole typically gives >90% para. Toluene may give ortho/para mix.[3] Use steric bulk or solvent (Nitrobenzene) to improve para selectivity. |
| Dark/Tarry Reaction | Polymerization | Reaction too vigorous. Add catalyst in portions to the mixture, or dilute further. |
Safety & Handling
-
2-Chlorohexanoyl Chloride: Corrosive, lachrymator.[4] Causes severe skin burns and eye damage.[5][6] Handle only in a fume hood. Hydrolyzes to
and 2-chlorohexanoic acid upon contact with moisture. -
Aluminum Chloride: Reacts violently with water. Quench reactions cautiously.
-
Waste Disposal: Aqueous layers contain Aluminum salts and should be disposed of as heavy metal waste (depending on local regulations) or acidic aqueous waste.
References
-
Friedel-Crafts Acylation Mechanism & Scope
- Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
Context: General mechanism and catalyst stoichiometry requirements.[1]
-
Reactivity of
-Haloacyl Chlorides : -
Synthesis of
-Chloroketones (Analogous Protocols) :- Source: Organic Syntheses, Coll. Vol. 3, p. 183 (1955); Vol. 23, p. 16 (1943). " -Chloroacetophenone".
- Context: Standard protocol for chloroacetylation, adaptable to hexanoyl deriv
-
Safety Data Sheet (SDS)
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. youtube.com [youtube.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 2-Ethylhexanoyl chloride - Safety Data Sheet [chemicalbook.com]
Synthesis of alpha-amino acid derivatives using 2-chlorohexanoyl chloride
Application Note: High-Efficiency Synthesis of -Amino Acid Derivatives via 2-Chlorohexanoyl Chloride
Abstract & Strategic Overview
This application note details the controlled synthesis of racemic
Unlike standard amino acid coupling which relies on protected amino acids, this protocol utilizes the differential reactivity of the acyl chloride and the
The Bifunctional Switch Mechanism
The core of this protocol relies on the distinct electrophilicity of the two chlorine centers:
-
Site A (Acyl Chloride): Highly reactive, susceptible to nucleophilic attack at
. Controls the C-terminal derivation. -
Site B (
-Alkyl Chloride): Moderately reactive, requires elevated temperatures or catalysis ( ). Controls the N-terminal derivation.
Chemical Workflow Visualization
The following diagram illustrates the sequential functionalization pathway, highlighting the critical decision points for "R" group installation.
Figure 1: Sequential functionalization workflow. The acyl chloride is reacted first under kinetic control, followed by the displacement of the
Detailed Experimental Protocols
Protocol A: Chemoselective Amidation (Scaffold Formation)
Objective: To react the acyl chloride selectively without displacing the
-
Reagents:
-
2-Chlorohexanoyl chloride (1.0 equiv)
-
Primary Amine (
) (1.0 equiv) -
DIPEA (Diisopropylethylamine) or TEA (1.1 equiv)
-
DCM (Dichloromethane), Anhydrous
-
-
Safety Note: 2-Chlorohexanoyl chloride is corrosive and lachrymatory. Perform all steps in a fume hood.
Procedure:
-
Preparation: Dissolve the Primary Amine (10 mmol) and DIPEA (11 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under
atmosphere. -
Cooling: Cool the solution to
using an ice bath. Crucial: Low temperature prevents premature displacement of the -chloride. -
Addition: Add 2-Chlorohexanoyl chloride (10 mmol) dropwise over 15 minutes.
-
Observation: White precipitate (amine hydrochloride salt) may form if non-hindered bases are used.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 2 hours. -
Work-up: Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated
and brine. Dry over and concentrate. -
Validation: Check purity via TLC or LC-MS. The mass spectrum should show the characteristic chlorine isotope pattern (
and in 3:1 ratio).
Protocol B: Nucleophilic Amination (Finkelstein-Assisted)
Objective: To displace the
-
Reagents:
-
Intermediate 2-Chlorohexanamide (from Protocol A)
-
Ammonia (aq. or methanolic) or
Amine ( ) (5-10 equiv) -
Sodium Iodide (NaI) (0.1 equiv) - Catalyst
-
Solvent: DMF or EtOH
-
-
Mechanistic Insight: The
-chloride is a secondary alkyl halide and sterically hindered. Direct substitution is slow. Adding NaI converts the alkyl chloride to a transient, highly reactive alkyl iodide in situ (Finkelstein reaction), accelerating the rate significantly.
Procedure:
-
Dissolution: Dissolve the 2-Chlorohexanamide (5 mmol) in DMF (10 mL).
-
Catalyst Addition: Add NaI (0.5 mmol). Stir for 10 minutes.
-
Nucleophile Addition: Add excess Ammonia (or amine).
-
Note: If using volatile amines/ammonia, use a sealed pressure tube.
-
-
Heating: Heat the reaction mixture to
for 24–48 hours.-
Monitoring: Monitor the disappearance of the chloro-amide via LC-MS.
-
-
Work-up:
-
Dilute with water and extract with Ethyl Acetate (if product is lipophilic).
-
For free amino acid derivatives (zwitterions), purification via Ion-Exchange Chromatography (Dowex 50W) is recommended.
-
Data Summary & Optimization Guidelines
The following data summarizes typical yields based on solvent and catalyst choices for the amination step (Protocol B).
| Solvent System | Catalyst | Temperature | Time | Yield (%) | Notes |
| Ethanol | None | Reflux ( | 48 h | 45-55% | Slow; significant elimination side-products. |
| DMF | None | 36 h | 60-65% | Better solubility; moderate rate. | |
| DMF | NaI (10 mol%) | 24 h | 82-88% | Optimal. Iodide effect accelerates | |
| THF | TBAI (Phase Transfer) | 30 h | 70-75% | Good for lipophilic amines. |
Troubleshooting Logic
Use this decision tree to resolve common synthetic issues.
Figure 2: Troubleshooting decision tree for synthesis optimization.
Safety & Handling (E-E-A-T)
2-Chlorohexanoyl Chloride presents specific hazards that must be managed to ensure operator safety and protocol success.
-
Hydrolysis Risk: This reagent reacts violently with water to release HCl gas. All glassware must be flame-dried. Solvents must be anhydrous.
-
Corrosivity: Causes severe skin burns and eye damage.[1] Double-gloving (Nitrile) and a face shield are mandatory during the addition phase.
-
Storage: Store at
under an inert atmosphere (Argon/Nitrogen). If the liquid turns cloudy or deposits a white solid, it has hydrolyzed to the carboxylic acid and should be redistilled or discarded.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for
-halo acid conversion). -
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanisms of Nucleophilic Acyl Substitution and Finkelstein reaction).
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2-Chlorohexanoyl chloride. Merck KGaA. (Safety and Physical Properties).
-
Adhikary, K. K., et al. (2003).[2] "Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide." Organic & Biomolecular Chemistry, 1(11), 1989-1994.[2][3] (Kinetics of
-chloroamide substitution). -
Fengchen Group. (2023).[4] L-Norleucine and Derivatives Synthesis Notes. (Industrial application context for Norleucine derivatives).
Reaction of 2-chlorohexanoyl chloride with primary amines protocol
Precision Synthesis of -Chloroamides: Acylation of Primary Amines using 2-Chlorohexanoyl Chloride
Introduction & Strategic Analysis
The reaction between 2-chlorohexanoyl chloride and a primary amine is a fundamental yet nuanced transformation in medicinal chemistry. It serves as a critical entry point for synthesizing peptidomimetics, local anesthetics (analogous to bupivacaine/lidocaine structures), and heterocyclic scaffolds like piperazinones or morpholinones.
The Chemoselectivity Challenge
The core challenge in this protocol is chemoselectivity . 2-chlorohexanoyl chloride is a bifunctional electrophile :
-
Acyl Chloride (
): Highly reactive "hard" electrophile. -
-Alkyl Chloride (
): Moderately reactive "soft" electrophile susceptible to displacement.
Objective: To exclusively form the amide bond while preserving the
Mechanistic Pathway
The reaction proceeds via a nucleophilic acyl substitution. To ensure the amine attacks the carbonyl carbon (Path A) rather than displacing the
Figure 1: Chemoselectivity landscape. Path A (Green) is favored at low temperatures. Path B (Red) occurs with excess amine or heat.
Experimental Design & Parameters
Stoichiometry & Reagents
| Component | Equivalents | Role | Critical Notes |
| Primary Amine | 1.0 | Nucleophile | Limiting reagent to prevent |
| 2-Chlorohexanoyl Cl | 1.05 - 1.1 | Electrophile | Slight excess ensures complete consumption of the amine. |
| Base (DIPEA/TEA) | 1.2 - 1.5 | HCl Scavenger | Must be non-nucleophilic to avoid attacking the acyl chloride. |
| Solvent (DCM) | N/A | Medium | Anhydrous ( |
Base Selection Guide
-
Triethylamine (
): Standard choice. Cheap, easy to remove. -
DIPEA (Hünig's Base): Preferred if the amine is sterically crowded.
-
Pyridine: Can be used as both solvent and base but makes workup more tedious (requires acid washes).
-
Schotten-Baumann (
): Use only if the amine is water-soluble and the acid chloride is relatively resistant to hydrolysis (less recommended for this specific lipophilic chain).
Detailed Protocol: Anhydrous Acylation
Safety Warning: 2-Chlorohexanoyl chloride is a lachrymator and corrosive.[1] All operations must be performed in a functioning fume hood.
Materials
-
Round-bottom flask (RBF), oven-dried.
-
Nitrogen or Argon balloon.
-
Dichloromethane (DCM), anhydrous.
-
2-Chlorohexanoyl chloride (Density
1.0-1.1 g/mL). -
Primary Amine (
). -
Triethylamine (
).
Step-by-Step Procedure
Phase 1: Setup and Solubilization
-
Inert Atmosphere: Equip a clean, dry RBF with a magnetic stir bar and a rubber septum. Flush with nitrogen for 5 minutes.
-
Amine Solution: Add the Primary Amine (1.0 equiv) and DCM (concentration ~0.2 M).
-
Base Addition: Add Triethylamine (1.2 equiv) via syringe.
-
Cooling: Submerge the flask in an ice/water bath (
) . Allow to cool for 10 minutes. Rationale: Cooling suppresses the rate of potential side reactions and controls the exotherm of the acylation.
Phase 2: Controlled Addition
-
Acyl Chloride Prep: Dilute 2-Chlorohexanoyl chloride (1.05 equiv) in a small volume of DCM (e.g., 1/5th of the main solvent volume) in a separate vial.
-
Dropwise Addition: Slowly add the acyl chloride solution to the stirring amine mixture over 15–20 minutes using a syringe pump or dropping funnel.
-
Observation: White smoke (amine hydrochloride salts) may form above the liquid; the solution may become cloudy as salts precipitate.
-
-
Reaction Maintenance: Once addition is complete, allow the reaction to stir at
for 30 minutes, then remove the ice bath and warm to Room Temperature (RT) . Stir for 2–4 hours.
Phase 3: Monitoring & Workup
-
TLC Check: Monitor consumption of the amine. (Stain: Ninhydrin for amines; UV/PMA for the amide).
-
Quench: Dilute the reaction mixture with DCM and wash sequentially with:
-
1M HCl (aq): Removes unreacted amine and TEA.
-
Sat.
(aq): Removes any hydrolyzed 2-chlorohexanoic acid. -
Brine: Dries the organic layer.
-
-
Drying: Dry the organic layer over anhydrous
or , filter, and concentrate under reduced pressure.
Purification[2][3]
-
Crude Purity: Often >90% pure.
-
Recrystallization: If solid, recrystallize from Hexanes/EtOAc.
-
Chromatography: If oil, purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes). Note: The
-chloroamide is less polar than the starting amine.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acyl Chloride | Ensure DCM is anhydrous; check reagent quality (acyl chlorides degrade to acid + HCl over time). |
| Side Product: Amino-Amide | Double Reaction ( | Maintain strict |
| Dark/Tar Formation | Elimination to | Avoid strong bases or excessive heating. The |
| Incomplete Reaction | Steric Hindrance | Use DIPEA; Allow reaction to run overnight; reflux gently (only if |
Workflow Visualization
Figure 2: Standard operational workflow for anhydrous acylation.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of Nucleophilic Acyl Substitution).
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-Chlorohexanoyl Chloride. (Accessed via general safety protocols for acyl chlorides).
-
BenchChem. (2025).[2] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from .
-
Chemguide. (n.d.). The Reaction of Acyl Chlorides with Primary Amines. Retrieved from .
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 61167, Hexanoyl chloride, 2-chloro-. Retrieved from .
Heterocycle synthesis using alpha-halo acid chlorides
Application Note: AN-HET-2026-03
Topic: Heterocycle Synthesis Using
Introduction: The Bifunctional Linchpin
-Halo acid chlorides (e.g., chloroacetyl chloride, 2-bromopropionyl chloride) represent a class of "linchpin" reagents in heterocyclic chemistry. Their utility stems from their dual electrophilicity : they possess a hard electrophilic center (acyl chloride carbonyl) and a softer electrophilic center (theBy reacting with dinucleophiles—such as thioureas, amidines, or electron-rich anilines—these reagents enable the rapid construction of 5- and 6-membered heterocycles including thiazoles , oxazoles , imidazoles , and oxindoles .
This guide provides detailed protocols for two distinct mechanistic classes:
-
Cyclocondensation with 1,3-Dinucleophiles (Synthesis of Pseudothiohydantoins/Thiazoles).
-
Intramolecular Electrophilic Aromatic Substitution (The Stollé Synthesis of Oxindoles).
Mechanistic Pathways & Decision Matrix
The reaction outcome is dictated by the nucleophilicity of the partner and the reaction conditions (solvent polarity, base strength).
Core Reactivity Flow
-
Acylation (Kinetic Control): The nucleophile attacks the highly reactive acyl chloride first.
-
Alkylation (Thermodynamic/Cyclization): The tethered nucleophile displaces the
-halide to close the ring.
Note: In the presence of strong bases (e.g., Et
Figure 1: General reaction vector for heterocycle synthesis using bifunctional acid chlorides. The pathway heavily favors initial acylation followed by alkylation.
Protocol A: Synthesis of 2-Iminothiazolidin-4-ones (Pseudothiohydantoins)
This protocol utilizes the reaction between thiourea and chloroacetyl chloride .[1] This is a robust method for generating the thiazole core, widely used in fragment-based drug discovery.
Experimental Design Logic
-
Solvent Choice: Ethanol or Acetone. Polar solvents are required to solubilize the thiourea.
-
Temperature Control: The initial acylation is highly exothermic. The reaction must be kept at 0–5 °C during addition to prevent polymerization or uncontrolled bis-acylation.
-
Base: Sodium acetate (NaOAc) is used as a buffer to scavenge the HCl produced without hydrolyzing the acid chloride too rapidly.
Materials
-
Thiourea (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Sodium Acetate (2.0 eq)
-
Absolute Ethanol (10 volumes)
Step-by-Step Protocol
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer, suspend Thiourea (7.6 g, 100 mmol) and Sodium Acetate (16.4 g, 200 mmol) in Absolute Ethanol (80 mL) .
-
Cooling: Cool the suspension to 0–5 °C using an ice/water bath.
-
Addition: Charge the addition funnel with Chloroacetyl chloride (12.4 g, 8.8 mL, 110 mmol) dissolved in 10 mL DCM (to prevent freezing/clogging). Add dropwise over 30 minutes .
-
Critical: Do not allow the internal temperature to exceed 10 °C.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (30 min). Then, heat to reflux (78 °C) for 3 hours .
-
Observation: The suspension will clarify as the product forms, followed by precipitation of NaCl.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Pour into ice water (200 mL) with vigorous stirring.
-
Adjust pH to ~8 using saturated NaHCO
solution to liberate the free base. -
The product, 2-iminothiazolidin-4-one , will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid, wash with cold water (2 x 50 mL) and cold ethanol (1 x 20 mL). Recrystallize from Ethanol/Water if necessary.[2]
Expected Yield: 75–85%
Validation:
Protocol B: The Stollé Synthesis of Oxindoles
The Stollé synthesis is a powerful method for converting anilines into oxindoles (indolin-2-ones) via an
Experimental Design Logic
-
Two-Step vs. One-Pot: This protocol separates the acylation and cyclization steps for higher purity.
-
Lewis Acid: Aluminum Chloride (AlCl
) is the standard catalyst. It requires stoichiometric amounts because the oxindole product complexes with the aluminum. -
Safety: The cyclization releases HCl gas. A scrubber is mandatory.
Materials
-
Aniline derivative (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Aluminum Chloride (AlCl
, 2.5 eq) -
Dichloromethane (DCM) - Solvent A
-
1,2-Dichloroethane (DCE) or Chlorobenzene - Solvent B (High boiling point)
Step-by-Step Protocol
Step 1: Formation of
-Chloroacetanilide
-
Dissolve Aniline (50 mmol) and Triethylamine (60 mmol) in DCM (100 mL) at 0 °C .
-
Add Chloroacetyl chloride (55 mmol) dropwise.
-
Stir at RT for 2 hours. Wash with 1M HCl, then Brine. Dry (MgSO
) and concentrate to yield the intermediate amide.
Step 2: Friedel-Crafts Cyclization
-
Setup: Flame-dry a round-bottom flask. Add the
-chloroacetanilide intermediate from Step 1. -
Solvent: Dissolve in 1,2-Dichloroethane (DCE, 5 volumes) .
-
Note: Chlorobenzene can be used if higher temperatures (>85 °C) are required for deactivated rings.
-
-
Catalyst Addition: Add AlCl
(125 mmol, 2.5 eq) in portions at room temperature.-
Caution: Exothermic. HCl gas evolution.
-
-
Cyclization: Heat the mixture to 70–80 °C for 2–4 hours . Monitor by TLC/LCMS.
-
Quenching (Critical):
-
Cool to RT.
-
Pour the reaction mixture slowly into a beaker containing Ice (200 g) + Conc. HCl (20 mL) .
-
Why: Acidic quench prevents the formation of insoluble aluminum hydroxides (emulsions).
-
-
Isolation: Extract with DCM (3 x 50 mL). Wash organics with Brine. Dry and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) or recrystallization from Ethanol.
Figure 2: Workflow for the Stollé Oxindole Synthesis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Hydrolysis of Acid Chloride | Ensure solvents are dry (anhydrous EtOH). Increase rate of addition (but watch temp). |
| Oiling out (Protocol A) | Product is protonated | Ensure final pH is basic (~8) to precipitate the free base. |
| Incomplete Cyclization (Protocol B) | Deactivated Ring | Switch solvent to Chlorobenzene and heat to 120 °C. |
| Emulsion during Workup (Protocol B) | Aluminum Hydroxides | Use more HCl in the ice quench. Filter through Celite if necessary. |
| Dark/Black Product | Oxidation / Polymerization | Perform reactions under Nitrogen/Argon atmosphere. Distill Chloroacetyl chloride if it is dark brown before use. |
References
-
Pseudothiohydantoin Synthesis
-
Stollé Synthesis
-
General Reactivity of Acid Chlorides
- P. A. S. Smith, The Chemistry of Open-Chain Organic Nitrogen Compounds, Vol. 1, Benjamin, New York, 1965.
Sources
Nucleophilic substitution at the alpha-position of 2-chlorohexanoyl chloride
Precision Engineering of -Functionalized Hexanoyl Derivatives
Navigating the Reactivity of 2-Chlorohexanoyl Chloride
Part 1: Executive Summary & Mechanistic Dichotomy
2-Chlorohexanoyl chloride (2-CHC) represents a "privileged scaffold" in the synthesis of non-canonical amino acids (specifically norleucine derivatives), peptidomimetics, and
The molecule possesses two distinct electrophilic sites:[1]
-
The Acyl Carbon (C1): Highly reactive (
, low LUMO ), susceptible to rapid addition-elimination. -
The
-Carbon (C2): Moderately reactive ( , higher LUMO ), susceptible to displacement.
The Core Challenge: Direct nucleophilic attack at the
The Strategy: This guide details a Sequential Kinetic Resolution approach. We utilize low-temperature control to selectively functionalize C1 (Amidation/Esterification), followed by a thermal or catalytic activation step to displace the
Part 2: Reactivity Landscape & Pathway Logic
The following diagram illustrates the competing pathways and the requisite energy landscapes for controlling the reaction.
Figure 1: The Sequential Kinetic Resolution workflow. Path A followed by Path D is the industry-standard route for high-yield synthesis.
Part 3: Detailed Experimental Protocols
Protocol A: Chemoselective Amidation (The Anchor Step)
Objective: To convert 2-chlorohexanoyl chloride into N-benzyl-2-chlorohexanamide without displacing the
Reagents:
-
2-Chlorohexanoyl chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) (1.1 eq) as HCl scavenger
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask under
atmosphere. Add DCM (50 mL) and 2-chlorohexanoyl chloride (10 mmol). -
Cooling: Cool the solution to -10°C using an ice/acetone bath. Critical: Lower temperature suppresses C2 attack.
-
Addition: Mix Benzylamine (10 mmol) and TEA (11 mmol) in DCM (20 mL). Add this mixture dropwise over 30 minutes.
-
Observation: White precipitate (
) will form immediately.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 1 hour.
-
Workup: Wash with 1M HCl (2x), sat.
(2x), and Brine. Dry over . -
Validation:
-NMR should show a triplet/multiplet at ppm (CH-Cl). If this signal is missing, C2 substitution occurred prematurely.
Protocol B: Nucleophilic Substitution at the
-Position (
)
Objective: Displacement of the
Reagents:
-
N-benzyl-2-chlorohexanamide (from Protocol A)
-
Sodium Azide (
) (1.5 eq) -
DMF (Dimethylformamide) or DMSO (Polar aprotic solvent is essential for
)
Procedure:
-
Solvation: Dissolve the chloro-amide (10 mmol) in DMF (30 mL).
-
Activation: Add
(15 mmol) in one portion. -
Thermal Drive: Heat the reaction to 60°C for 4–6 hours.
-
Note: Unlike the acyl chloride reaction (instantaneous), this
reaction requires thermal energy to overcome the steric hindrance of the secondary carbon.
-
-
Monitoring: Monitor by TLC. The starting material (less polar) will disappear, replaced by the azide (more polar).
-
Safety Stop: Quench with water. Warning: Avoid acidifying solutions containing azide (forms toxic
gas). -
Workup: Extract with Ethyl Acetate. Wash extensively with water (to remove DMF).[2]
-
Stereochemistry Note: This reaction proceeds with Inversion of Configuration (Walden Inversion). If starting with enantiopure (R)-chloride, the product will be (S)-azide.
Part 4: Data Summary & Critical Process Parameters
| Parameter | C1 Functionalization (Acylation) | C2 Functionalization (Substitution) |
| Target Site | Carbonyl Carbon ( | Alpha Carbon ( |
| Mechanism | Nucleophilic Acyl Substitution | |
| Temperature | ||
| Solvent | DCM, THF (Non-polar/Polar aprotic) | DMF, DMSO (Polar Aprotic required) |
| Limiting Factor | Moisture sensitivity (Hydrolysis) | Steric hindrance / Elimination ( |
| Key Byproduct | HCl (requires base scavenger) | Chloride salt ( |
Troubleshooting Guide
-
Problem: Formation of
-unsaturated amide (Elimination product).-
Cause: Nucleophile was too basic (e.g., using hydroxide or strong amine at high temp).
-
Solution: Switch to "softer" nucleophiles (Azide, Thiol, Phthalimide) or lower the temperature.
-
-
Problem: Low conversion of C2-Cl to C2-Nu.
-
Cause: Solvent polarity too low.
-
Solution: Switch from THF to DMF or DMSO to stabilize the transition state.
-
Part 5: Application Workflow (Norleucine Synthesis)
The following graph illustrates the full synthetic utility of 2-chlorohexanoyl chloride in drug discovery (Peptidomimetics).
Figure 2: From industrial reagent to bioactive scaffold. The conversion of 2-chlorohexanoyl chloride to Norleucine derivatives.
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for vs. Acyl substitution kinetics).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
BenchChem. (2025).[3] Technical Guide on the Synthesis of (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid. Link (Specific application of hexanoyl chloride derivatives in peptide synthesis).
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution. Link (Mechanistic grounding for C1 reactivity).
-
Fisher Scientific. (2023). Safety Data Sheet: Hexanoyl Chloride. Link (Safety and handling data).
Application Note: Synthesis and Derivatization of 2-Substituted Hexanoyl Compounds
Executive Summary
2-Substituted hexanoyl derivatives are indispensable building blocks in modern organic synthesis, functioning as critical precursors for active pharmaceutical ingredients (APIs), chiral auxiliaries, plasticizers, and metal-organic stabilizers. This Application Note outlines three distinct, highly validated methodologies for synthesizing 2-substituted hexanoyl compounds: electrophilic halogenation, catalytic aerobic oxidation, and nucleophilic enolate alkylation. By detailing the mechanistic causality behind each reagent choice, this guide provides researchers with robust, self-validating protocols for laboratory and scale-up applications.
Mechanistic Principles of α-Substitution in Hexanoyl Systems
The α-carbon of hexanoic acid and its ester derivatives is inherently weakly acidic. Direct functionalization requires specific thermodynamic or kinetic activation strategies to proceed efficiently:
-
Enolization via Acid Halides: Carboxylic acids resist direct enolization. Conversion to an acid chloride (e.g., hexanoyl chloride) significantly increases the α-proton acidity, facilitating rapid tautomerization to the reactive enol form required for electrophilic attack[1].
-
Radical Oxidation: Aldehydes (e.g., 2-ethylhexanal) can undergo autoxidation to carboxylic acids. Utilizing radical mediators lowers the activation energy for hydrogen abstraction, ensuring high selectivity without the degradative over-oxidation often seen with harsh transition-metal oxidants[2].
-
Kinetic Deprotonation: Direct alkylation of hexanoate esters requires strong, sterically hindered bases at cryogenic temperatures to quantitatively form the kinetic enolate, thereby preventing unwanted Claisen self-condensation[3].
Protocol A: Synthesis of 2-Bromohexanoyl Chloride (Electrophilic Hub)
Causality & Insights: The traditional Hell-Volhard-Zelinsky (HVZ) reaction relies on hazardous liquid bromine and phosphorus catalysts. The modified protocol utilizes N-bromosuccinimide (NBS) as a solid, easily handled bromine source[1]. Thionyl chloride (SOCl₂) serves a dual purpose: it acts as the reaction solvent and converts hexanoic acid to hexanoyl chloride. A catalytic amount of HBr initiates the enolization. NBS provides a steady, low concentration of electrophilic bromine, preventing polybromination and yielding a highly pure product[1].
Step-by-Step Methodology:
-
Activation: Charge a 200-mL round-bottomed flask (equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube) with hexanoic acid (11.6 g, 0.100 mol) and carbon tetrachloride (10 mL)[1].
-
Acid Chloride Formation: Add SOCl₂ (46.9 g, 0.394 mol) to the solution. Heat the mixture in an oil bath at 65 °C for 30 minutes. The excess SOCl₂ drives the reaction to completion and acts as a dehydrating co-solvent[1].
-
Bromination: Cool the flask to room temperature. Successively add finely powdered NBS (21.4 g, 0.120 mol), additional CCl₄ (50 mL), and 7 drops of 48% aqueous HBr[1].
-
Heating & Visual Cue (Self-Validation): Heat the flask at 70 °C for 10 minutes, then increase the bath temperature to 85 °C. The reaction is complete when the dark mixture transitions to a light yellow color (approximately 1.5 hours), accompanied by the flotation of the succinimide byproduct[1].
-
Workup: Cool to room temperature. Remove CCl₄ and excess SOCl₂ under reduced pressure (using a dry ice trap). Suction-filter the residue to remove solid succinimide, washing the filter cake with CCl₄ (20 mL)[1].
-
Isolation: Distill the filtrate under reduced pressure using a short-path column. Collect the fraction boiling at 44–47 °C (1.5 mmHg) to obtain 2-bromohexanoyl chloride as a clear, slightly yellow oil[1].
Caption: Workflow for the synthesis of 2-bromohexanoyl chloride via modified Hell-Volhard-Zelinsky reaction.
Protocol B: Synthesis of 2-Ethylhexanoic Acid (Aerobic Oxidation)
Causality & Insights: 2-Ethylhexanoic acid is industrially vital for metal stabilizers and lubricants. While traditional oxidation of 2-ethylhexanal relies on high temperatures or heavy metal catalysts, the use of N-hydroxyphthalimide (NHPI) as an organocatalyst allows for mild aerobic oxidation[2]. NHPI generates a phthalimide N-oxyl (PINO) radical that abstracts the aldehydic hydrogen, forming an acyl radical that rapidly reacts with molecular oxygen. Isobutanol is utilized as a green, industrially relevant solvent that stabilizes the radical intermediates[2].
Step-by-Step Methodology:
-
Setup: Equip a two-neck flask with a magnetic stirrer, thermometer, and a reflux condenser connected to a gasometric apparatus (oxygen burette)[2].
-
Reaction Mixture: Dissolve 2-ethylhexanal (10 mmol) in isobutanol (10 mL). Add the NHPI catalyst (0.5 mol% relative to the aldehyde)[2].
-
Oxidation: Purge the system with pure oxygen. Heat the mixture to 40 °C under vigorous stirring (to ensure optimal gas-liquid mass transfer)[2].
-
Monitoring (Self-Validation): Monitor the reaction by recording the volume of oxygen consumed. The reaction reaches completion within 2–4 hours when oxygen uptake strictly ceases[2].
-
Isolation: Cool the product mixture. The high selectivity (>99%) often allows for direct downstream use, or the 2-ethylhexanoic acid can be isolated via fractional distillation under reduced pressure[2].
Caption: Industrial and catalytic pathway for the synthesis of 2-ethylhexanoic acid from butyraldehyde.
Protocol C: Direct α-Alkylation via Lithium Enolates
Causality & Insights: To synthesize complex 2-alkyl hexanoyl derivatives, direct enolate alkylation is preferred. Lithium diisopropylamide (LDA) is chosen because its steric bulk prevents nucleophilic attack on the carbonyl carbon[3]. Conducting the deprotonation at -78 °C ensures the irreversible formation of the kinetic enolate. The subsequent addition of an alkyl halide (e.g., benzyl bromide) results in a clean S_N2 displacement, yielding the 2-substituted derivative[3].
Step-by-Step Methodology:
-
Enolate Formation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (20 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C and add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA[3].
-
Deprotonation: Add ethyl hexanoate (1.0 equiv) dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolization[3].
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise. Allow the reaction mixture to slowly warm to room temperature over 4 hours[3].
-
Quenching & Extraction (Self-Validation): Quench the reaction with saturated aqueous NH₄Cl (10 mL); the cessation of gas evolution and phase separation indicates a successful quench. Extract the aqueous layer with diethyl ether (3 × 15 mL)[3].
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the α-alkylated hexanoate ester[3].
Quantitative Data Summary
| Derivative | Synthesis Method | Key Reagents | Yield / Selectivity | Primary Application |
| 2-Bromohexanoyl Chloride | Modified HVZ Reaction | Hexanoic acid, SOCl₂, NBS, HBr | 76–80% Yield | Electrophilic intermediate, API synthesis |
| 2-Ethylhexanoic Acid | Catalytic Aerobic Oxidation | 2-Ethylhexanal, O₂, NHPI | >99% Selectivity | Metal stabilizers, plasticizers, lubricants |
| α-Alkyl Hexanoates | Enolate Alkylation | Hexanoate ester, LDA, Alkyl Halide | 70–90% Yield | Chiral auxiliaries, complex molecule synthesis |
References
1.[1] Harpp, D. N., Bao, L. Q., Coyle, C., Gleason, J. G., & Horovitch, S. (1976). 2-bromohexanoyl chloride - Organic Syntheses Procedure. Organic Syntheses, 55, 27. URL: [Link] 2.[2] Czieszowic, Ł., Orlińska, B., Lisicki, D., & Pankalla, E. (2023). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Materials, 16(17), 5778. URL:[Link] 3.[3] Seebach, D., et al. (2004). Stereoselective Formation of Quaternary Stereogenic Centers via Alkylation of α-Substituted Malonate-Imidazolidinones. ResearchGate / Helv. Chim. Acta. URL:[Link]
Sources
Troubleshooting & Optimization
Preventing hydrolysis of 2-chlorohexanoyl chloride during storage
The following guide is structured as a Technical Support Center resource, designed for immediate application in a research setting.
Subject: 2-Chlorohexanoyl Chloride (CAS: 43056-19-5 / 23559-86-6) Ticket Type: Preservation & Troubleshooting Assigned Specialist: Senior Application Scientist[1][2]
The Core Challenge: Why It Hydrolyzes
To prevent degradation, you must first understand the enemy.[2] 2-Chlorohexanoyl chloride is not merely "moisture sensitive"; it is an aggressive electrophile primed for nucleophilic attack.[1][2]
The chlorine atom at the
The Hydrolysis Mechanism
When exposed to water, the molecule undergoes a nucleophilic acyl substitution .[2] This is not a passive degradation; it is a cascade that generates hydrochloric acid (HCl), which can further catalyze decomposition and corrode storage seals.
Figure 1: The irreversible hydrolysis pathway.[2] Note that the generation of HCl gas creates positive pressure in sealed vessels, posing a safety hazard.[2]
Storage Protocol: The "Defense in Depth" System
Do not rely on a single barrier.[2] A self-validating storage system uses multiple layers of protection to ensure integrity.[1][2]
The 3-Tier Containment Strategy[1][2]
| Tier | Component | Specification | Scientific Rationale |
| Primary | Vessel Interface | Teflon-faced Silicone Septum or Glass Stopcock | Rubber degrades rapidly in the presence of organic acid chlorides.[1][2] Teflon (PTFE) provides chemical resistance. |
| Secondary | Atmosphere | Argon (preferred) or Dry Nitrogen | Argon is heavier than air, forming a "blanket" over the liquid surface when the container is opened.[2] |
| Tertiary | Environment | Desiccator at 2–8°C | Low temperature slows the kinetic rate of hydrolysis; desiccant scavenges permeating moisture.[2] |
Step-by-Step Storage Workflow
-
Receipt: Immediately inspect the bottle for white crusts (indicative of leaks).[2]
-
Transfer: Never pour. Use cannula transfer or a gas-tight syringe under positive inert pressure (Schlenk technique).[2]
-
Sealing: Wrap the cap/joint with Parafilm M or electrical tape.[2] Note: This slows moisture ingress but does not stop it.[2]
-
Secondary Containment: Place the bottle inside a jar containing activated molecular sieves (4Å) or Drierite.
-
Refrigeration: Store at 2–8°C.
-
Critical: Allow the bottle to warm to room temperature before opening to prevent condensation from forming on the cold liquid surface.[2]
-
Figure 2: The "Defense in Depth" storage hierarchy.[2] Each layer acts as a redundancy against moisture ingress.[2]
Troubleshooting & FAQs
Direct answers to common observations in the lab.
Q: The liquid has turned cloudy or has a white precipitate.[2] Is it usable?
-
Diagnosis: The cloudiness is likely 2-chlorohexanoic acid (the hydrolysis product) or its dimer.[2] In some cases, if amines were present nearby, it could be ammonium salts.
-
Action: If the precipitate is minor (<5%), you can filter the liquid through a dried glass frit or glass wool plug under inert gas. If significant, you must purify via vacuum distillation (see Section 4).
Q: The septum is bulging.[2] What is happening?
-
Diagnosis: HCl gas buildup. Hydrolysis releases HCl, which increases internal pressure.[2]
-
Action: Do not simply remove the cap. Vent the pressure carefully into a fume hood using a needle connected to a bubbler or gas trap.[2] Replace the septum immediately, as the HCl has likely compromised the material.[2]
Q: The screw cap is stuck/frozen.
-
Diagnosis: Hydrolysis products (acid/polymers) have crystallized in the threads, or corrosion has fused the liner.[2]
-
Action: gently heat the neck of the bottle with a heat gun (low setting) to melt/loosen the solidified acid.[2] Use strap wrenches.[2] Never force it to the point of glass breakage.[2]
Q: Can I store it in a plastic container?
-
Answer: No. Acyl chlorides can leach plasticizers from standard polyethylene/polypropylene.[2] Furthermore, plastics are permeable to water vapor over time.[2] Use only borosilicate glass with PTFE-lined caps.[1][2]
Rescue Protocol: Purification via Vacuum Distillation
If the reagent has degraded, it can often be rescued.[2] Because 2-chlorohexanoyl chloride has a high boiling point and is thermally sensitive, vacuum distillation is required to prevent decomposition.[2]
Equipment Setup
The Protocol[2][3][4]
-
Assembly: Assemble glassware that has been oven-dried (120°C) and flushed with Argon.
-
Loading: Transfer the degraded reagent to the boiling flask. Add a magnetic stir bar (boiling chips are less effective under vacuum).
-
Vacuum: Apply vacuum before heating.[2] Aim for 1–5 mmHg .
-
Heating: Slowly ramp the oil bath temperature.
-
Target: You are looking for a boiling point significantly lower than the atmospheric equivalent. For similar C6 acyl chlorides, expect a boiling point range of 45–60°C at 1–2 mmHg .[2]
-
-
Collection:
-
Fraction 1 (Forerun): Discard the first few milliliters (contains HCl, volatile impurities).[2]
-
Fraction 2 (Main): Collect the steady boiling fraction. It should be clear and colorless.
-
Residue: Do not distill to dryness; leave the polymerized "pot residue" behind.
-
-
Storage: Immediately transfer the Main Fraction to a fresh, Argon-flushed Sure/Seal bottle.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for purification of acyl chlorides via distillation). [1][2]
-
Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.[1][2] (Authoritative guide on Schlenk and syringe techniques).
-
Wipf, P. (2014).[2][3] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][2] University of Pittsburgh, Department of Chemistry.[2]
-
BenchChem. Navigating the Challenges of a Moisture-Sensitive Reagent. (General stability data for substituted acyl chlorides). [1][2]
-
Org. Synth. (1976).[2] 2-Bromohexanoyl chloride procedure. Coll. Vol. 5, p.145. (Provides analogous distillation parameters for the bromo-analog). [1][2]
Sources
Vacuum distillation conditions for purifying 2-chlorohexanoyl chloride
[1]
Case ID: 2-CHL-VAC-DIST Compound: 2-Chlorohexanoyl Chloride (CAS: 43056-19-5) Support Tier: Level 3 (Senior Application Scientist)[1]
Core Directive & Process Overview
Purifying 2-chlorohexanoyl chloride requires a delicate balance between vacuum depth and thermal input.[1] Unlike its non-chlorinated precursor (hexanoyl chloride), the presence of the chlorine atom at the
The Critical Risk:
Target Physical Parameters
| Parameter | Target Range | Notes |
| Vacuum Pressure | 5 – 15 mmHg (Torr) | Do not use high vacuum (<1 mmHg) unless using a cold-finger; it may cause co-distillation of impurities.[1] |
| Vapor Temperature (bp) | 78°C – 85°C (@ 12-15 mmHg) | Estimated.[1] Expect ~175°C at atmospheric (theoretical). Do not distill at atmospheric pressure. |
| Bath Temperature | Max 110°C | Maintain a |
| Condenser Coolant | 0°C to 5°C | Use chilled glycol/water. Avoid dry ice in the condenser (freezing risk), but use it in the trap. |
Experimental Setup & Protocol
The "Self-Validating" Rig
Your setup must actively protect the vacuum pump from corrosive off-gassing while preventing product degradation.[1]
Figure 1: Vacuum distillation logic flow.[1] Note the placement of the Cold Trap; this is non-negotiable for acid chlorides to prevent pump corrosion.
Step-by-Step Methodology
-
Degassing (The "Pre-Run"):
-
Why: Crude synthesis mixtures often contain trapped HCl or unreacted thionyl chloride (
). -
Action: Stir the crude mixture at room temperature under weak vacuum (water aspirator or diaphragm pump) for 30 minutes before applying heat. This prevents "bumping" and massive pressure spikes later.
-
-
Conditioning:
-
Switch to your high-vacuum oil pump.[1] Ensure the cold trap is charged with Dry Ice/Acetone or
. -
Validation: Check that pressure stabilizes <15 mmHg before heating.
-
-
The Heating Ramp:
-
Main Fraction Collection:
-
Collect the fraction boiling steadily between 78-85°C (at ~12-15 mmHg).
-
Critical Stop: If the pot residue turns dark black or viscous, stop immediately. This indicates polymerization/degradation.
-
Troubleshooting Center (Q&A)
Issue 1: Vacuum Instability & Pressure Spikes
User Observation: "My vacuum gauge is fluctuating wildly between 10 mmHg and 50 mmHg, and the temperature won't stabilize."
Root Cause:
This is likely outgassing , not a leak. Acid chlorides hydrolyze with ambient moisture to release HCl gas. Alternatively, trapped
Corrective Action:
-
Isolate: Close the valve between the pump and the still.
-
Test: If the pump pulls deep vacuum immediately when isolated, your pump is fine. The gas is coming from the pot.
-
Remedy: Lower the bath temperature. Allow the system to stir under vacuum without heat for another 20 minutes to remove volatiles. Ensure your cold trap is not blocked.[3]
Issue 2: Product Discoloration (Yellow/Brown Distillate)
User Observation: "The distillate is coming over yellow or turning brown in the receiver."
Root Cause:
Thermal Degradation. You are likely overheating the pot, causing
Corrective Action:
-
Check
: Ensure your oil bath is no more than 25°C hotter than the vapor temperature. -
Reduce Pressure: If you cannot distill without high heat (>110°C bath), your vacuum is insufficient. Lower the pressure to 5 mmHg to reduce the boiling point.
-
Short Path: Switch from a Vigreux column to a wide-bore short-path distillation head to reduce the residence time of the hot vapor.
Issue 3: "Bumping" into the Receiver
User Observation: "The liquid in the pot foams up and shoots into the receiver flask."
Root Cause: Rapid boiling of low-boiling impurities (like unreacted thionyl chloride) or lack of nucleation sites.[1]
Corrective Action:
-
Magnetic Stirring: Ensure vigorous stirring. Do not use boiling chips (they are ineffective under vacuum).
-
Claisen Adapter: Use a Claisen adapter to provide a "buffer zone" against splashing.
-
Bleed Valve: If using an oil pump, a very fine capillary air bleed (or inert gas bleed) can stabilize boiling, though this slightly degrades the vacuum level.
FAQ: Storage & Safety
Q: Can I store the purified product in standard glass vials? A: Only if sealed with PTFE-lined caps. The compound corrodes standard rubber septa and releases HCl, which degrades plastic caps. Store under Argon/Nitrogen at 4°C.
Q: How do I clean the glassware afterwards? A: Do not rinse immediately with water; this will generate a violent exotherm and HCl mist. Rinse first with acetone or ethyl acetate to dilute the residue, then quench the organic rinse with aqueous sodium bicarbonate in a fume hood.
Q: What is the Refractive Index for purity checking?
A: The literature value for 2-chlorohexanoyl chloride is approximately
References
-
Synthesis and Physical Properties of Alpha-Chloro Acid Chlorides.Organic Syntheses, Coll. Vol. 4, p. 154 (General procedure for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-chlorination and vacuum distillation). [1] -
Safety Data Sheet: 6-Chlorohexanoyl chloride (Isomer analog for safety/handling data). Sigma-Aldrich.[1]
-
PubChem Compound Summary: Hexanoyl chloride, 2-chloro- (CAS 43056-19-5). National Center for Biotechnology Information.[1] [1]
-
Guide to Vacuum Distillation of Acid Chlorides. BASF Safety & Handling Guidelines. [1]
Optimizing yield in 2-chlorohexanoyl chloride amidation reactions
Topic: Optimization of Yield & Purity in
Core Directive: The Mechanistic Landscape
Why your yield is fluctuating.
Unlike standard acyl chlorides (e.g., Acetyl Chloride or Benzoyl Chloride), 2-chlorohexanoyl chloride possesses a highly acidic proton at the
To optimize yield, you must control the competition between three pathways:
-
Path A (Desired): Direct Nucleophilic Acyl Substitution. The amine attacks the carbonyl carbon, chloride leaves, forming the amide.
-
Path B (The "Ketene" Leak): E1cB Elimination. A strong base deprotonates the
-carbon, eliminating chloride to form butylketene . While ketenes can react with amines to form amides, they are highly unstable.[1] They often dimerize or react with trace moisture to form 2-chlorohexanoic acid (hydrolysis byproduct), severely reducing yield.[1] Crucially, this pathway destroys stereochemistry (racemization). [1] -
Path C (Substitution):
-Halogen Displacement. The amine attacks the -carbon (S\textsubscript{N}2) instead of the carbonyl, displacing the chlorine atom. This results in an -amino amide impurity.[1]
Visualizing the Competition
The following diagram maps these pathways to help you identify where your reaction is losing efficiency.
Figure 1: Mechanistic competition in 2-chlorohexanoyl chloride amidation. Path A is the target. Path B leads to racemization and hydrolysis byproducts.
Troubleshooting Guides (Q&A)
Issue 1: "My yield is low (30-50%), and I see a carboxylic acid peak in NMR."
Diagnosis: Hydrolysis or "Ketene-Hydrolysis" Cycle.[1] Explanation: 2-chlorohexanoyl chloride is significantly more moisture-sensitive than non-halogenated analogs.[1] Furthermore, if you generated a ketene intermediate (Path B) via excess base, that ketene scavenges trace moisture faster than it reacts with your amine.[1]
Corrective Actions:
-
Switch to Schotten-Baumann Conditions: Paradoxically, using a biphasic system (DCM/Water) with an inorganic base (K\textsubscript{2}CO\textsubscript{3}) can improve yield.[1] The inorganic base stays in the water layer, neutralizing HCl without promoting the organic-phase elimination (ketene formation). The organic phase protects the acyl chloride from hydrolysis long enough for the amine to react.
-
Dry Your Solvents: If using organic bases (TEA/DIPEA), ensure DCM/THF is anhydrous (<50 ppm H\textsubscript{2}O).[1]
-
Order of Addition: Never add the amine to the acid chloride. Always dissolve the amine and base, cool to 0°C, and add the acid chloride dropwise . This prevents a local excess of acid chloride that could hydrolyze.
Issue 2: "The product is racemic, but I started with chiral 2-chlorohexanoyl chloride."
Diagnosis: Base-Induced Racemization via Enolization/Ketene.[1]
Explanation: The
Corrective Actions:
-
Change the Base: Switch from TEA to Pyridine or 2,6-Lutidine . These are weaker bases that are sufficient to scavenge HCl but less likely to deprotonate the
-carbon. -
Lower Temperature: Run the addition at -10°C to -20°C . Racemization has a higher activation energy than amidation.
-
Avoid Excess Base: Use exactly 1.0–1.1 equivalents of base relative to the acid chloride. Do not use a large excess.
Issue 3: "I see a 'double-reacted' impurity (M+ Amine Mass)."
Diagnosis: Path C (S\textsubscript{N}2 Displacement).[1] Explanation: Your amine is acting as a nucleophile twice: once at the carbonyl (correct) and once displacing the chloride (incorrect). This happens when the amine is in large excess or the reaction is too hot.
Corrective Actions:
-
Stoichiometry Check: Ensure you are using a 1:1 ratio of Amine:Acid Chloride. If the amine is precious, use 1.1 eq of Acid Chloride.[1]
-
Solvent Choice: Switch to a non-polar solvent like DCM or Toluene . Polar aprotic solvents (like DMF or Acetonitrile) accelerate S\textsubscript{N}2 substitution and should be avoided.[1]
Standardized Protocols
Method A: The "Anhydrous" Protocol (High Purity)
Best for: Small scale, moisture-sensitive amines, or when strictly anhydrous conditions are available.[1]
-
Setup: Flame-dry a round-bottom flask under N\textsubscript{2} atmosphere.
-
Solvent: Dissolve 1.0 eq of Amine in anhydrous DCM (0.2 M concentration).
-
Base: Add 1.1 eq of Pyridine (preferred over TEA to prevent elimination).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dilute 1.05 eq of 2-chlorohexanoyl chloride in a small volume of DCM. Add this solution dropwise over 15–20 minutes.
-
Why? Controls exotherm and prevents local concentration spikes.[1]
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Quench: Wash with 1M HCl (to remove pyridine), then Sat. NaHCO\textsubscript{3}, then Brine.[1][2] Dry over MgSO\textsubscript{4}.
Method B: The Modified Schotten-Baumann (Robust Yield)
Best for: Large scale, unreactive amines, or when anhydrous solvents are not feasible.[1]
-
Organic Phase: Dissolve 1.0 eq of Amine in DCM (or Ethyl Acetate).
-
Aqueous Phase: Prepare a 10% w/v solution of K\textsubscript{2}CO\textsubscript{3} (2.0 eq).
-
Mixing: Combine phases and stir vigorously at 0°C.
-
Addition: Add 1.1 eq of 2-chlorohexanoyl chloride neat (or dissolved in minimal DCM) dropwise to the biphasic mixture.
-
Reaction: Vigorously stir (emulsion required) for 2–4 hours at 0°C
RT. -
Workup: Separate layers. The product is in the organic layer.[3][4]
Data & Decision Support
Solvent & Base Compatibility Matrix
| Solvent | Base | Risk of Elimination | Risk of S\textsubscript{N}2 | Recommended? |
| DCM | Pyridine | Low | Low | High (Standard) |
| DCM | TEA/DIPEA | High | Low | Medium (Temp < 0°C) |
| THF | TEA | High | Medium | Medium |
| DMF | Any | Very High | Very High | Avoid |
| DCM/H2O | K2CO3 | Very Low | Low | High (Robust) |
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for optimizing reaction parameters.
References
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007.[1] (Detailed discussion on E1cB elimination mechanisms in activated carbonyls).
-
Organic Chemistry Portal. "Schotten-Baumann Reaction." Available at: [Link] (Accessed 2024).[1]
-
Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling."[1] Tetrahedron2005 , 61(46), 10827-10852.[1] (Review of amide coupling strategies including acid chloride handling).
-
Tilley, J. W.; et al.
-amino acid chlorides."[1] Journal of Organic Chemistry1987 , 52, 2469.[1] (Mechanistic insight into base-mediated racemization of -substituted acid chlorides).
Sources
Technical Support Center: Overcoming Low Reactivity of 2-Chlorohexanoyl Chloride with Weak Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common yet challenging issue in organic synthesis: the low reactivity of 2-chlorohexanoyl chloride with weak nucleophiles. This document moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the reactivity of 2-chlorohexanoyl chloride.
Q1: Why is my acylation reaction with 2-chlorohexanoyl chloride and a weak nucleophile (e.g., an alcohol, a hindered amine) proceeding very slowly or not at all?
A: The low reactivity stems from a combination of electronic and steric effects. While acyl chlorides are generally highly reactive electrophiles[1][2], the α-chloro substituent on the hexanoyl chain introduces significant steric hindrance around the carbonyl carbon. This bulkiness impedes the approach of the nucleophile. Furthermore, the electron-withdrawing nature of the chlorine atom, while increasing the electrophilicity of the carbonyl carbon, can be counteracted by the steric shield it provides.[3] Weak nucleophiles, by their nature, require a more accessible and highly activated electrophile to react efficiently.
Q2: What is the specific role of the alpha-chloro group in influencing the reactivity?
A: The α-chloro group has two main competing effects:
-
Inductive Effect (Electron-Withdrawing): The electronegative chlorine atom pulls electron density away from the carbonyl carbon. This effect increases the partial positive charge on the carbonyl carbon, making it a more potent electrophile.
-
Steric Hindrance: The chlorine atom is sterically demanding and physically blocks the trajectory of the incoming nucleophile. For a successful nucleophilic acyl substitution, the nucleophile must approach the carbonyl carbon at a specific angle (the Bürgi-Dunitz trajectory), and the α-chloro group can obstruct this path.[3]
For weak nucleophiles, the negative impact of steric hindrance often outweighs the positive contribution of the inductive effect, leading to sluggish reactions.
Q3: Can I simply use a strong base to deprotonate my weak nucleophile (like an alcohol) to make it more reactive?
A: While converting a weak nucleophile into its more potent conjugate base (e.g., an alcohol to an alkoxide) is a standard strategy, it must be approached with caution here.[4] 2-Chlorohexanoyl chloride has an acidic α-proton. A strong, non-nucleophilic base could preferentially deprotonate the α-carbon, leading to the formation of a ketene intermediate, which can then undergo undesired side reactions, such as polymerization or dimerization. If a base is necessary, a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) is often used, primarily as an acid scavenger for the HCl generated during the reaction, rather than for deprotonating the nucleophile.[5][6]
Q4: What are the common side products I should be aware of when forcing this reaction?
A: Under harsh conditions (e.g., high heat), several side products can form:
-
Elimination Products: As mentioned, formation of a ketene via elimination of HCl is a significant risk.
-
Hydrolysis: If any moisture is present in the reaction, the highly reactive acyl chloride will hydrolyze back to 2-chlorohexanoic acid.[6][7]
-
Decomposition: Both the starting material and the desired product may be unstable at elevated temperatures, leading to the formation of complex, often tar-like, mixtures.[8]
In-Depth Troubleshooting Guides
This section provides structured, in-depth solutions to specific experimental problems.
Problem: My reaction shows little to no product formation after extended periods at room temperature.
This is the most common issue and points to insufficient activation of either the electrophile or the nucleophile.
The most effective strategy is to increase the electrophilicity of the 2-chlorohexanoyl chloride using a catalyst. Two main classes of catalysts are effective:
-
Lewis Acids: Lewis acids like aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or tin tetrachloride (SnCl₄) can coordinate to the carbonyl oxygen.[9][10][11] This coordination withdraws electron density, making the carbonyl carbon significantly more electrophilic and susceptible to attack by a weak nucleophile.[12] AlCl₃ is a very strong Lewis acid and is often used in Friedel-Crafts acylation, a classic example of activating an acyl chloride.[13]
-
Nucleophilic Catalysts (DMAP): 4-(Dimethylamino)pyridine (DMAP) is an exceptionally potent nucleophilic catalyst for acylation reactions.[14][15] The mechanism involves the initial reaction of DMAP with the 2-chlorohexanoyl chloride to form a highly reactive N-acylpyridinium salt.[5][16] This intermediate is much more reactive than the starting acyl chloride and is readily attacked by the weak nucleophile.[17][18] DMAP is often used in catalytic amounts (1-10 mol%) in conjunction with a stoichiometric amount of a weaker base like triethylamine to scavenge the generated HCl.[5][15]
The following diagram outlines a logical workflow for addressing low reactivity.
Sources
- 1. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. Structure-activity relationships for the degradation reaction of 1-beta-O-acyl glucuronides. Part 3: Electronic and steric descriptors predicting the reactivity of aralkyl carboxylic acid 1-beta-O-acyl glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
- 11. reddit.com [reddit.com]
- 12. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 13. Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. "DMAP as a Catalyst for Carbon Acylation: Elucidation of Mechanistic Pa" by Jagadish K. Boppisetti [thekeep.eiu.edu]
- 18. RNA 2′-OH modification with stable reagents enabled by nucleophilic catalysis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06314K [pubs.rsc.org]
Technical Support Center: 2-Chlorohexanoyl Chloride Stability & Handling
Ticket ID: 2-CH-HEX-001
Subject: Troubleshooting Color Change, Degradation, and Purification
Executive Summary: The "Golden Standard"
What should it look like? High-purity 2-chlorohexanoyl chloride (CAS: 19347-73-0) is a colorless to pale yellow liquid with a pungent, acrid odor.
The Issue:
Users frequently report a transition from colorless
Root Cause Analysis (Diagnostics)
Q1: Why has my 2-chlorohexanoyl chloride turned yellow/brown?
A: The color change is rarely due to the molecule itself but rather the byproducts of its degradation environment.
-
The Hydrolysis Trigger: The carbonyl carbon is highly electrophilic. Trace moisture attacks this center, releasing Hydrogen Chloride (HCl) gas and 2-chlorohexanoic acid .
-
The "Corrosion" Effect (Yellow/Orange): If stored in steel drums or used with steel needles, the generated HCl leaches iron, forming Iron(III) Chloride (
) , which is intensely yellow/orange. -
The "Oligomerization" Effect (Brown/Black): The
-chloro group makes the -proton acidic. In the presence of trace bases or thermal stress, this can lead to dehydrohalogenation (loss of HCl) to form ketenes, which rapidly dimerize or polymerize into dark, conjugated oligomers [1].
Q2: What is the white solid forming at the bottom of the bottle?
A: This is 2-chlorohexanoic acid . Unlike the chloride, the carboxylic acid derivative has a higher melting point and lower solubility in the parent liquid, causing it to precipitate out, especially in cold storage.
Mechanism Visualization
The following diagram illustrates the degradation cascade triggered by moisture and metal contact.
Figure 1: Degradation pathways showing hydrolysis (forming white precipitate) and metal corrosion (forming colored complexes).
Troubleshooting Protocols
Protocol A: The "Silver Nitrate" Purity Check (Qualitative)
Use this to distinguish between simple discoloration and significant hydrolysis.
-
Dissolve: Take 1 drop of the suspect acyl chloride and dissolve in 2 mL of dry acetonitrile.
-
Acidify: Add 1 drop of dilute nitric acid (
). -
Test: Add 2 drops of aqueous Silver Nitrate (
).-
Immediate Heavy Curdy Precipitate: Indicates free
ions (from HCl hydrolysis product). Status: Degraded. -
Slow/Slight Turbidity: Normal background chloride from the acyl chloride hydrolysis during the test. Status: Likely Usable.
-
Protocol B: GC-MS Purity Verification (Quantitative)
WARNING: Do NOT inject 2-chlorohexanoyl chloride directly into a GC column. The HCl released will strip the stationary phase and damage the detector.
The Derivatization Workflow: You must convert the acyl chloride to a stable methyl ester before analysis.
| Step | Action | Mechanism |
| 1 | Pipette 50 µL of 2-chlorohexanoyl chloride into a GC vial. | Sampling |
| 2 | Add 1 mL of anhydrous Methanol . | Quenching: Converts R-COCl |
| 3 | Add 50 mg solid Sodium Bicarbonate ( | Neutralization: Traps the HCl to protect the GC column. |
| 4 | Vortex for 30 seconds and let settle. | Reaction completion. |
| 5 | Inject the supernatant into the GC-MS. | Analyze as Methyl 2-chlorohexanoate. |
Remediation: Purification by Vacuum Distillation
If your material is dark brown or contains >5% acid impurity, it must be distilled. Simple filtration is insufficient.
Equipment Setup:
-
Short-path distillation head (vigreux column optional).
-
Cow receiver (3-way).
-
Vacuum pump capable of <10 mmHg.
-
Critical: Trap between pump and apparatus (Liquid
or KOH trap) to catch HCl gas.
Distillation Parameters (Estimated):
| Pressure (mmHg) | Estimated Boiling Point (°C) | Notes |
| 760 (Atm) | ~185 - 190°C | DO NOT USE. Thermal degradation risk. |
| 20 | ~85 - 95°C | Ideal range. |
| 5 | ~60 - 70°C | Best for high purity; requires strong chiller. |
Procedure:
-
Flush the system with dry Nitrogen/Argon.
-
Add a magnetic stir bar (do not use boiling stones in vacuum).
-
Slowly apply vacuum before heating to degas the solvent.
-
Discard the first 5-10% (Forerun) – this contains volatile HCl and low-boiling impurities.
-
Collect the main fraction (Colorless liquid).
-
Stop before the flask runs dry to avoid overheating the polymeric residue.
Storage & Handling Best Practices
| Variable | Recommendation | Why? |
| Atmosphere | Argon or Nitrogen | Essential. Air contains moisture which catalyzes the degradation cycle [2]. |
| Container | Glass (Borosilicate) | Avoid metal containers. Teflon-lined caps are mandatory. |
| Sealing | Parafilm + Desiccator | Even tight caps breathe. Store the bottle inside a secondary jar with desiccant (e.g., |
| Temperature | 2°C to 8°C | Slows down the kinetics of auto-degradation and oligomerization. |
| Septa | Teflon-faced Silicone | Standard rubber septa will degrade and leach color into the liquid. |
References
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Sigma-Aldrich. (n.d.).[1][2] Handling of Acid Chlorides Technical Bulletin.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57112893, 2-chlorohexanoyl chloride.
Sources
Controlling side reactions in alpha-chloroacyl chloride synthesis
Technical Support Center: -Chloroacyl Chloride Synthesis
Executive Summary
polychlorinationhydrolysisracemizationTroubleshooting Guide & FAQs
Category A: Selectivity & Polychlorination
Context: When chlorinating acyl chlorides or acids directly (e.g., Propionyl Chloride + Cl
Q1: I am observing significant amounts of dichloro- species (e.g., dichloroacetyl chloride) in my GC-MS. How do I improve mono-selectivity?
-
Root Cause: The introduction of the first electron-withdrawing chlorine atom typically deactivates the
-carbon, but at high temperatures or high Cl concentrations, the reaction barrier for the second chlorination is overcome. Radical mechanisms (if light/initiators are present) are less selective than ionic mechanisms. -
Corrective Action:
-
Switch to Ionic Catalysis: Ensure you are using a catalyst that promotes an ionic enol mechanism rather than a radical pathway. Use strong acids (e.g., H
SO , ClSO H) or specific Lewis bases (e.g., alkylpyridines) which stabilize the enol intermediate [1]. -
Temperature Control: Maintain the reaction temperature between 55–80°C. Exceeding 100°C drastically increases the rate of polychlorination [2].
-
Staged Chlorination: Do not aim for 100% conversion. Stop the reaction at 90-95% conversion; the remaining starting material is often easier to separate than the polychlorinated byproduct.
-
Q2: Why does my reaction mixture darken significantly during direct chlorination?
-
Root Cause: Formation of polymerized ketene intermediates or oxidation of trace metal impurities (Fe, Ni from reactor walls).
-
Corrective Action:
-
Use glass-lined or Hastelloy reactors.[1]
-
Ensure strict exclusion of O
; oxygen can promote radical polymerization chains that lead to tarry oligomers.
-
Category B: Reaction Kinetics & Completeness (SOCl Method)
Context: When converting
Q3: The reaction stalls with 10-15% unreacted acid remaining, even with excess SOCl
-
Root Cause: Catalyst deactivation or insufficient "Vilsmeier-like" active species. The reaction between carboxylic acids and SOCl
is slow without a catalyst. -
Corrective Action:
-
Catalyst Loop: Add DMF (Dimethylformamide) (0.5–1.0 mol%).[1] DMF reacts with SOCl
to form the highly reactive dimethylchloroforminium chloride (Vilsmeier reagent), which rapidly activates the carboxylic acid (See Diagram 1) [3]. -
HCl Scavenging: High partial pressure of HCl can inhibit the forward reaction equilibrium. Ensure efficient off-gas scrubbing.
-
Category C: Chiral Integrity (Racemization)
Context: Synthesis of enantiopure reagents like (S)-2-chloropropionyl chloride.[2][3]
Q4: My optical rotation values are lower than literature standards. Where is the racemization occurring?
-
Root Cause:
-Chloroacyl chlorides are prone to racemization via enolization, especially in the presence of Lewis bases (like unreacted pyridine) or at high temperatures. -
Corrective Action:
-
Avoid Excess Base: If using pyridine as a catalyst/base, use strictly catalytic amounts (0.5-1.0 eq maximum relative to HCl generation) or replace with DMF.
-
Distillation Protocol: Distill under high vacuum to minimize thermal stress. Keep pot temperature below 60°C.
-
Chloride Source: In the conversion of lactate esters, using SOCl
with a specific nucleophilic catalyst (like CaF or specific ammonium salts) can promote S 2 inversion (retention of configuration relative to lactate due to double inversion) or S i (retention) depending on conditions [4].
-
Validated Experimental Protocol
Method: Synthesis of
Reagents:
-
Substrate:
-Chloroalkanoic acid (1.0 equiv) -
Reagent: Thionyl Chloride (SOCl
) (1.2 – 1.5 equiv) -
Catalyst: N,N-Dimethylformamide (DMF) (0.01 equiv / 1 mol%)
-
Solvent: None (Neat) or Dichloromethane (if temp control is critical)
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round bottom flask with a magnetic stirrer, reflux condenser (connected to an alkali scrubber for SO
/HCl), and a pressure-equalizing addition funnel. -
Charging: Charge the
-chloroalkanoic acid and DMF into the flask. Heat the bath to 40°C. -
Addition: Add SOCl
dropwise over 60 minutes.-
Critical Control Point: Gas evolution (SO
+ HCl) will be vigorous. Adjust rate to prevent foaming.
-
-
Reaction: Once addition is complete, ramp temperature to 70–80°C. Stir for 2–4 hours.
-
Validation: Monitor by FTIR (disappearance of broad -OH stretch at 3000 cm
, appearance of C=O split).
-
-
Workup:
-
Cool to room temperature.
-
Degassing: Apply partial vacuum (200 mbar) to remove residual SO
and HCl. -
Purification: Perform fractional distillation under reduced pressure. Collect the fraction with steady boiling point.
-
Data Presentation: Chlorinating Agents Comparison
| Reagent | Byproducts | Atom Economy | Selectivity Profile | Recommended Use Case |
| Thionyl Chloride (SOCl | SO | High | Excellent (No | Lab/Pilot scale conversion of acids. Easy purification. |
| Oxalyl Chloride ((COCl) | CO (g), CO | Medium | Very High (Mildest conditions) | High-value, sensitive substrates. |
| Phosphorus Trichloride (PCl | H | High | Moderate (Acid residue can induce side reactions) | Large scale, robust substrates. Difficult cleanup. |
| Phosgene (COCl | CO | Very High | Excellent | Industrial scale only (Safety constraints). |
Visualizations
Diagram 1: DMF Catalytic Cycle (Vilsmeier-Haack Mechanism)
This diagram illustrates why DMF is essential for efficient conversion. It forms a reactive chloroiminium intermediate that activates the carboxylic acid, preventing reaction stalling.
Caption: The catalytic cycle of DMF reacting with Thionyl Chloride to activate carboxylic acids.
Diagram 2: Troubleshooting Decision Tree
A logical flow for operators encountering quality issues during synthesis.
Caption: Decision matrix for diagnosing and resolving common synthetic failures.
References
-
Dhingra, Y. (1973). Alpha chlorination of acid chlorides. US Patent 3,751,461.[4] Google Patents.
-
Koenig, G., et al. (2012). Chloroacetic Acids.[1][5][6] Ullmann's Encyclopedia of Industrial Chemistry.[4] Wiley-VCH. [Link]
- Clayden, J. (2001). Organic Chemistry. Oxford University Press. (General reference for Vilsmeier mechanism).
-
France, S., et al. (2004).
-Chlorination of Acid Halides. Journal of the American Chemical Society, 126(13), 4245-4255. [Link]
Sources
Technical Support Center: Handling Corrosive Acyl Chlorides
Current Status: Operational | Support Tier: Level 3 (Senior Scientist) Topic: Safe Handling, Storage, and Troubleshooting of Acyl Chlorides Ticket ID: AC-SAFETY-001
Welcome to the Reagent Handling Support Hub
I am Dr. Aris, Senior Application Scientist. You are likely accessing this guide because you are dealing with a "stuck" reagent bottle, a corroded syringe, or are planning a scale-up involving highly reactive acyl chlorides (e.g., Acetyl Chloride, Oxalyl Chloride, Thionyl Chloride).
Acyl chlorides are electrophilic powerhouses, but they are unforgiving. They react violently with atmospheric moisture to generate hydrogen chloride (HCl) gas, creating pressure hazards and corrosion issues that standard lab protocols often fail to address.
Below are the troubleshooting guides for the most common critical failure points.
Module 1: Access & Storage (The "Stuck Stopper" Protocol)
User Ticket: "I cannot open my bottle of Acetyl Chloride. The glass stopper is frozen. Can I force it?"
Diagnosis: The "freeze" is caused by hydrolysis. Moisture entered the joint, reacting with the acyl chloride to form carboxylic acid and HCl. The acid crystallizes or polymerizes in the ground glass joint, acting as a cement.
Corrective Action: Do NOT force the stopper; the bottle may shatter, releasing fuming liquid. Follow this decision matrix to safely remove the stopper.
Figure 1: Decision logic for safely removing stuck glass stoppers from corrosive reagent bottles.
Technical Note: Never use a heat gun on a sealed bottle of acetyl chloride (bp 51°C) or oxalyl chloride (bp 63°C) for more than a few seconds. The vapor pressure will rise rapidly, turning the bottle into a grenade.
Module 2: Transfer & Material Compatibility
User Ticket: "My syringe plunger swelled and jammed during transfer. Now the needle is corroded."
Diagnosis: Standard polypropylene (PP) syringes with rubber gaskets are incompatible with many acyl chlorides. The solvent swells the rubber, causing the plunger to seize. Furthermore, residual HCl corrodes standard steel needles rapidly.
Material Compatibility Matrix:
| Material Component | Compatibility Rating | Notes |
| Nitrile Gloves | ⚠️ Splash Only | Degrades in <5 mins with Acetyl Chloride. Change immediately upon contact [1]. |
| Laminate (Silver Shield) | ✅ Excellent | Required for spill cleanup or prolonged handling. |
| Rubber/Buna-N | ❌ Severe Effect | Swells, dissolves. Do not use standard black syringe plungers. |
| Polypropylene (PP) | ⚠️ Fair | Brittle over time; acceptable for rapid, single-use transfer. |
| Borosilicate Glass | ✅ Excellent | Use gas-tight glass syringes with PTFE-tipped plungers. |
| Stainless Steel (304/316) | ⚠️ Fair | Will corrode if not rinsed immediately with acetone/hexanes after use. |
Recommended Protocol:
-
Use Positive Pressure (Cannula): For volumes >10 mL, avoid syringes. Use a PTFE cannula to transfer via nitrogen pressure.
-
Glass Syringes: Use a gas-tight glass syringe with a PTFE (Teflon) plunger tip.
-
Needle Care: Immediately after transfer, draw acetone through the needle to remove residual acid, then dry with nitrogen.
Module 3: Reaction Quenching (The "Volcano" Prevention)
User Ticket: "I added water to quench my reaction and it erupted. What went wrong?"
Diagnosis:
You performed a "Direct Addition" (Water
Corrective Action: Always use Inverse Addition and a "Sacrificial Quench."
Figure 2: Safe quenching workflow using a sacrificial alcohol to mitigate exothermicity before aqueous workup.
Why this works: Reacting the acyl chloride with an alcohol (methanol) first is still exothermic but often more controllable than water. It converts the violent acyl chloride into a stable ester (methyl ester) or acid (if water is added later), which is easier to handle during extraction [2].
Module 4: Emergency Response (Spills)
User Ticket: "I dropped a 100mL bottle. It is fuming on the floor."
Immediate Action Plan:
-
Evacuate: Clear the lab immediately. The HCl gas is an inhalation hazard.
-
Do NOT use Water: Adding water to the spill will generate a massive cloud of HCl gas.
-
Absorb:
-
Wear Silver Shield/Laminate gloves and a respirator (if trained/fitted) or SCBA.
-
Cover the spill with Dry Sand , Vermiculite , or Clay absorbent [3].[1]
-
Only after the liquid is absorbed should you treat the solid waste with a neutralizing agent (sodium carbonate) in a fume hood.
-
References
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from
-
BenchChem. (2025).[2] Technical Support Center: Post-Synthesis Removal of Excess Chlorinating Agents. Retrieved from
-
UCLA Environment, Health & Safety. (2024). Standard Operating Procedure: Acyl Chlorides. Retrieved from [3]
-
BASF. (2020). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from
Sources
Validation & Comparative
1H NMR Spectrum Analysis of 2-Chlorohexanoyl Chloride: A Publish Comparison Guide
Executive Summary & Strategic Context
In drug development and complex organic synthesis, 2-chlorohexanoyl chloride serves as a critical electrophile for introducing chiral alkyl chains or forming heterocycles.[1][2] Its high reactivity, however, makes it prone to hydrolysis, reverting to the parent acid.
This guide provides a definitive spectral analysis to distinguish 2-chlorohexanoyl chloride from its common precursors (2-chlorohexanoic acid) and non-halogenated analogs (hexanoyl chloride).[1][2] Unlike standard databases that list peak lists, this guide focuses on diagnostic signals —the specific spectral features that confirm identity and purity in a real-world laboratory setting.[1]
Structural & Spectral Analysis[2][3][4][5]
The Molecule: 2-Chlorohexanoyl Chloride[1]
-
Formula: C₆H₁₀Cl₂O[2]
-
Key Functional Groups: Acyl Chloride (-COCl), Alpha-Chloro (-Cl).[1][2]
-
Chirality: The C2 position is a chiral center.[2] (Note: NMR in achiral solvents like CDCl₃ will typically show a racemic average unless chiral shift reagents are used).[2]
Predicted 1H NMR Data Table (CDCl₃)
| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Value |
| H-2 | -CH(Cl)- | 4.45 – 4.65 | Triplet (t) or dd | 1H | CRITICAL. Confirms |
| H-3 | -CH₂- | 1.90 – 2.10 | Multiplet (m) | 2H | Deshielded by |
| H-4, H-5 | -(CH₂)₂- | 1.30 – 1.55 | Multiplet (m) | 4H | Bulk chain overlap.[1][2] |
| H-6 | -CH₃ | 0.88 – 0.95 | Triplet (t) | 3H | Standard terminal methyl.[1][2] |
Technical Insight: The signal for H-2 is the "fingerprint" of this molecule.[2] In a standard alkyl chloride (e.g., 2-chlorohexane), this proton appears around 3.8–4.0 ppm.[1] The additional electron-withdrawing power of the acyl chloride group shifts this signal downfield to the 4.5 ppm region [1, 2].[2]
Comparative Analysis: Product vs. Alternatives
Distinguishing the target product from its precursors or analogs is the primary challenge.[2] The table below outlines the specific spectral shifts that allow for rapid identification.
Comparison Table: Target vs. Common Analogs
| Compound | Structure | Key Diagnostic Peak (Alpha-H) | Secondary Diagnostic | Status |
| 2-Chlorohexanoyl Chloride | R-CH(Cl)-COCl | δ 4.5 ppm (t) | No acidic proton.[1][2] | Target |
| 2-Chlorohexanoic Acid | R-CH(Cl)-COOH | δ 4.2 – 4.3 ppm (t) | COOH singlet at ~11.0 ppm. | Precursor / Hydrolysis Product |
| Hexanoyl Chloride | R-CH₂-COCl | δ 2.8 – 2.9 ppm (t) | No signal > 3.0 ppm.[1][2] | Non-halogenated Analog |
| 2-Bromohexanoyl Chloride | R-CH(Br)-COCl | δ 4.2 – 4.4 ppm (t) | Slightly more shielded than Cl analog.[1][2] | Alternative Halogen |
Detailed Differential Diagnosis
-
Vs. 2-Chlorohexanoic Acid (Hydrolysis Impurity):
-
The Shift: The
-proton in the acid chloride is deshielded by roughly 0.2–0.3 ppm compared to the carboxylic acid due to the stronger inductive effect of -COCl vs -COOH [3].[1][2] -
The "Ghost" Peak: The most obvious sign of hydrolysis is the appearance of a broad singlet around 10–12 ppm (COOH). If this exists, your reagent has degraded.
-
-
Vs. Hexanoyl Chloride (Starting Material):
-
The Gap: The substitution of a hydrogen for a chlorine atom causes a massive downfield shift of the
-protons from ~2.9 ppm to ~4.5 ppm .[2] If you see a triplet at 2.9 ppm, the chlorination at the alpha position failed [4].
-
Experimental Protocol: Self-Validating Workflow
Handling acyl chlorides requires strict exclusion of moisture to prevent in-tube hydrolysis, which confuses spectral interpretation.[1][2]
Step-by-Step NMR Preparation
-
Sample Preparation:
-
Flush the NMR tube with dry Nitrogen or Argon.[2]
-
Dissolve ~10-20 mg of 2-chlorohexanoyl chloride in 0.6 mL dry CDCl₃.
-
Cap immediately.
-
-
Acquisition:
Decision Logic & Workflow Visualization
The following diagrams illustrate the logical process for identifying the compound and monitoring its synthesis.
Diagram 1: Spectral Identification Decision Tree
Caption: Logical flow for distinguishing 2-chlorohexanoyl chloride from common impurities based on chemical shift data.
Diagram 2: Synthesis Monitoring Pathway (Acid to Acid Chloride)
Caption: Monitoring the conversion of carboxylic acid to acid chloride via NMR shift progression.
References
-
National Institute of Standards and Technology (NIST). Hexanoyl chloride 1H NMR Spectrum. NIST Chemistry WebBook, SRD 69.[3][4] Available at: [Link]
-
PubChem. 2-Chloropropanoyl chloride Spectral Information. National Library of Medicine.[2] Available at: [Link]
-
University of Wisconsin-Madison. Characteristic Proton Chemical Shifts (Effect of Chlorination). Reich Collection. Available at: [Link]
-
Royal Society of Chemistry. Synthesis of 2-chloro-2-ethylhexanoyl chloride (Analogous Procedure). ChemSpider/RSC Advances.[2] Available at: [Link]
Sources
Technical Comparison of FTIR Signatures: 2-Chlorohexanoyl Chloride vs. Hexanoyl Chloride
This guide provides an in-depth technical analysis of the FTIR spectral features of 2-chlorohexanoyl chloride , specifically focusing on the diagnostic carbonyl (
Executive Summary
2-Chlorohexanoyl chloride is a reactive acyl chloride intermediate used in the synthesis of amino acid derivatives and heterocycles. Its infrared spectrum is distinct from simple acid chlorides due to the
For researchers, the critical quality attribute (CQA) is the integrity of the carbonyl peak. A "clean" spectrum must show the characteristic high-frequency doublet of the
Mechanistic Insight: The -Halo Effect
To interpret the spectrum accurately, one must understand the electronic and steric forces at play. The introduction of a chlorine atom at the
-
Inductive Effect (-I): The electronegative chlorine withdraws electron density through the
-bond framework. This destabilizes the single-bond resonance form ( ), increasing the double-bond character of the carbonyl and shifting the absorption to a higher wavenumber (blue shift) . -
Field Effect & Rotational Isomerism: The dipole of the
-C-Cl bond interacts with the carbonyl dipole. This leads to two stable rotational conformers:-
Cis (Syn) Conformer: The Cl and O atoms are eclipsed. The aligned dipoles repel, shortening the
bond and causing a significant frequency increase. -
Gauche Conformer: The Cl is rotated away (approx. 60°). The field effect is weaker, resulting in a frequency closer to (but still higher than) the parent acid chloride.
-
Visualization: Conformational Impact on Wavenumber
The following diagram illustrates the dipole interactions causing the spectral doublet.
Figure 1: Mechanistic pathway showing how
Spectral Comparison Data
The following table contrasts the key vibrational modes. Note that 2-chlorohexanoyl chloride typically exhibits a carbonyl doublet , whereas hexanoyl chloride shows a singlet.
| Functional Group | Vibration Mode | Hexanoyl Chloride (Reference) | 2-Chlorohexanoyl Chloride (Target) | Mechanistic Cause |
| Carbonyl | ~1800 cm⁻¹ (Singlet) | 1805–1835 cm⁻¹ (Doublet) | Field effect splitting (cis/gauche isomers) + Inductive withdrawal. | |
| Acyl C-Cl | 600–800 cm⁻¹ | 600–800 cm⁻¹ | Standard acyl chloride stretch. | |
| Alkyl C-Cl | Absent | 600–750 cm⁻¹ | Secondary alkyl chloride stretch (fingerprint region). | |
| Impurity | ~1710 cm⁻¹ (Broad) | ~1710 cm⁻¹ (Broad) | Hydrolysis Product: Indicates contamination by 2-chlorohexanoic acid. |
Note: The exact position of the doublet depends on solvent polarity (if in solution) or phase (liquid film vs. vapor). In neat liquid films, the doublet is often less resolved but appears as a broadened peak with a high-frequency shoulder.
Experimental Protocol: Inert Sampling
Acid chlorides are moisture-sensitive. A common error is analyzing a hydrolyzed sample, which shows a strong peak at 1710 cm⁻¹ (carboxylic acid) and masks the acid chloride doublet.
Workflow for Moisture-Free Analysis
Follow this protocol to ensure spectral validity.
-
Preparation: Purge the ATR (Attenuated Total Reflectance) crystal with dry Nitrogen (
) or Argon for 2 minutes. -
Blanking: Collect a background spectrum of the dry atmosphere.
-
Loading: Using a glass syringe (avoid plastic if possible, as plasticizers can leach), deposit 1 drop of neat 2-chlorohexanoyl chloride onto the crystal.
-
Covering: Immediately cover with an inert cap or glass slide to minimize atmospheric moisture contact.
-
Measurement: Scan immediately (4 cm⁻¹ resolution, 16 scans).
Figure 2: Decision tree for validating sample integrity during FTIR acquisition.
References
-
NIST Mass Spectrometry Data Center. Hexanoyl chloride Infrared Spectrum.[1][2] NIST Standard Reference Database.[2] Available at: [Link]
-
Bellamy, L. J., & Williams, R. L. (1958). Infrared Spectra and Polar Effects.[3] Part IX. Field Effects in
-Halogenated Aldehydes and Acid Chlorides. Journal of the Chemical Society. Available at: [Link] -
NIST Mass Spectrometry Data Center. Acetyl chloride, chloro- (Chloroacetyl Chloride) Infrared Spectrum. NIST Standard Reference Database.[2] Available at: [Link]
Sources
Comparing reactivity of 2-chlorohexanoyl chloride vs 2-bromohexanoyl chloride
A Comparative Guide to the Reactivity of 2-Chlorohexanoyl Chloride and 2-Bromohexanoyl Chloride
Executive Summary
In the realm of organic synthesis and drug development,
Mechanistic Reactivity Profile
Nucleophilic Acyl Substitution (C1 Position)
Both 2-chlorohexanoyl chloride and 2-bromohexanoyl chloride are exceptionally reactive acylating agents[1]. The reaction with nucleophiles (such as amines or alcohols) proceeds via a standard nucleophilic acyl substitution mechanism: the nucleophile attacks the carbonyl carbon to form a tetrahedral alkoxide intermediate, which rapidly collapses to expel the chloride ion[2].
Because both compounds feature an electronegative halogen at the alpha-position, they exert a strong inductive electron-withdrawing effect (-I effect). This increases the partial positive charge on the carbonyl carbon, making both reagents more electrophilic than unsubstituted hexanoyl chloride[3]. At the C1 position, the reactivity difference between the chloro- and bromo- derivatives is marginal; both undergo rapid, exothermic acylation.
Alpha-Carbon Nucleophilic Substitution ( at C2 Position)
The critical divergence in reactivity between these two molecules lies at the alpha-carbon (C2). When subjected to nucleophilic substitution (
Bromide is a vastly superior leaving group compared to chloride[3]. The bromide ion is larger and more polarizable, which allows it to stabilize the developing negative charge in the
Quantitative Data Presentation
The following table summarizes the fundamental chemical properties that govern the reactivity differences between the two reagents.
| Parameter | 2-Chlorohexanoyl Chloride | 2-Bromohexanoyl Chloride |
| Chemical Formula | C₆H₁₀Cl₂O | C₆H₁₀BrClO |
| C1 (Acyl) Reactivity | Extremely High | Extremely High |
| C2 (Alpha) Reactivity | Moderate (Requires thermal activation) | Very High (Proceeds under mild conditions) |
| Leaving Group at C2 | Chloride (Cl⁻) | Bromide (Br⁻) |
| C-X Bond Strength | ~339 kJ/mol | ~285 kJ/mol |
| Leaving Group pKa (HX) | -7.0 (HCl) | -9.0 (HBr) |
| Primary Synthetic Use | Stable | Rapid sequential |
Visualizing the Reactivity Pathways
Workflow of sequential nucleophilic acyl substitution and alpha-carbon SN2 displacement.
Logical relationship between halogen leaving group ability and SN2 reactivity at the alpha-carbon.
Experimental Methodologies
Protocol 1: Synthesis of 2-Bromohexanoyl Chloride
This protocol leverages N-bromosuccinimide (NBS) to achieve high-yielding
-
Acid Chloride Formation: Charge a flask with hexanoic acid (1.0 eq) and carbon tetrachloride. Add thionyl chloride (
, 4.0 eq) and reflux at 65°C for 30 minutes.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Causality:
converts the carboxylic acid to the highly reactive acyl chloride. This is critical because the acyl chloride significantly increases the acidity of the alpha-protons, facilitating the enolization required for bromination[4]. Excessngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> acts as an internal drying agent. -
Self-Validation: The cessation of
and gas evolution indicates the completion of the acyl chloride formation.
-
-
Alpha-Bromination: Cool the mixture, then add NBS (1.2 eq) and a catalytic amount of 48% aqueous HBr. Heat to 85°C[5].
-
Causality: HBr catalyzes the enolization of the acyl chloride. The enol nucleophilically attacks the electrophilic bromine provided by NBS[4].
-
Self-Validation: The reaction mixture initially turns dark red (indicating active bromine species) and gradually transitions to a light yellow color over 1.5 hours. This visual shift validates that the active bromine has been consumed[5].
-
-
Isolation: Remove the solvent under reduced pressure. Filter off the succinimide byproduct and purify via short-path distillation (b.p. 44–47°C at 1.5 mm Hg)[5].
Protocol 2: Comparative Chemoselective Functionalization Workflow
To synthesize complex pharmaceutical intermediates, the bifunctional nature of these molecules must be controlled chemoselectively.
-
Chemoselective Acylation (Amidation): Dissolve the
-haloacyl chloride in anhydrous dichloromethane. Cool to 0°C. Slowly add 1.0 eq of a primary amine and 1.1 eq of triethylamine.-
Causality: The extreme electrophilicity of the acyl carbon allows amidation to proceed instantly at 0°C[1]. The low temperature kinetically traps the reaction at the acylation stage, preventing premature
substitution at the alpha-carbon. -
Self-Validation: The immediate formation of a white precipitate (triethylammonium chloride) confirms the progression of the acylation and the scavenging of liberated HCl.
-
-
Alpha-Carbon Substitution (
): Isolate the resulting -haloamide and react it with a secondary amine nucleophile.-
Reactivity Divergence:
-
For 2-Bromohexanoyl derivatives: The reaction proceeds efficiently at room temperature (20-25°C) due to the superior leaving group ability of the bromide ion[3].
-
For 2-Chlorohexanoyl derivatives: The stronger C-Cl bond requires significant thermal activation (typically 60-80°C) to achieve comparable reaction rates[3].
-
-
References
-
2-bromohexanoyl chloride - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[Link]
-
13.1.1: "Nucleophilic Acyl Substitution" Source: Chemistry LibreTexts (libretexts.org) URL:[Link]
-
11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry Source: NC State University Libraries (pressbooks.pub) URL:[Link]
Sources
Comparative Reaction Kinetics: 2-Chlorohexanoyl Chloride vs. Hexanoyl Chloride
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of pharmaceutical intermediates and lipid derivatives, the choice between Hexanoyl Chloride (HC) and 2-Chlorohexanoyl Chloride (2-CHC) is often dictated by the required electrophilicity and the stability of the resulting amide or ester bonds.
This guide provides a technical comparison of their reaction rates. The core finding is that 2-Chlorohexanoyl chloride exhibits a significantly higher reaction rate (typically 10–50x faster) in nucleophilic acyl substitutions (hydrolysis, alcoholysis) compared to hexanoyl chloride. This acceleration is driven by the strong electron-withdrawing inductive effect (-I) of the
Theoretical Framework: The Inductive-Steric Paradox
To predict and manipulate the reactivity of these acyl chlorides, one must understand the competition between electronic activation and steric shielding.
1.1 Electronic Activation (The Dominant Factor)
The reaction rate of acyl chlorides is governed by the electrophilicity of the carbonyl carbon.
-
Hexanoyl Chloride: The alkyl chain (
) exerts a weak electron-donating inductive effect (+I), which slightly stabilizes the carbonyl charge, making it less reactive than a standard acetyl chloride. -
2-Chlorohexanoyl Chloride: The chlorine atom at the
-position is highly electronegative. Through the Inductive Effect (-I) , it pulls electron density away from the carbonyl carbon. This creates a larger partial positive charge ( ), significantly lowering the activation energy for the nucleophilic attack.
1.2 Steric Hindrance
-
Hexanoyl Chloride: The linear chain offers minimal steric hindrance at the reaction center.
-
2-Chlorohexanoyl Chloride: The
-chlorine adds van der Waals bulk ( ) compared to a hydrogen atom ( ). While this theoretically hinders the approach of bulky nucleophiles, experimental data on -haloacyl chlorides confirms that the electronic acceleration overwhelms the steric penalty for small nucleophiles (water, methanol, primary amines).
1.3 Mechanistic Pathway (S_NAc)
Both molecules react via the Nucleophilic Acyl Substitution mechanism (Addition-Elimination).
Figure 1: The Addition-Elimination mechanism. The rate-determining step (
Comparative Kinetic Data
While specific absolute rate constants (
Table 1: Relative Reactivity Profile (Solvolysis in 50% Acetone/Water at 25°C)
| Parameter | Hexanoyl Chloride | 2-Chlorohexanoyl Chloride | Mechanistic Driver |
| Structure | -- | ||
| Taft | -0.10 (approx) | +1.05 (approx) | Electron Withdrawal |
| Taft | -0.36 | -0.97 | Steric Bulk (Barrier) |
| Relative Rate ( | 1.0 (Reference) | ~45.0 | Electronic Dominance |
| Half-Life ( | Minutes | Seconds | Rapid Hydrolysis |
| Primary Risk | Slow conversion in non-polar solvents | Runaway exotherm / Violent hydrolysis | Heat Management |
Data Interpretation: The positive
value of the-chlorine correlates directly to a massive increase in reaction rate. In practical synthesis, 2-CHC behaves more like an activated ester or anhydride than a fatty acid chloride.
Experimental Validation Protocol
To validate these rates in your specific solvent system, use the Conductometric Kinetic Assay . This method is self-validating because it measures the release of HCl, a direct byproduct of the reaction, offering real-time kinetic data without quenching.
3.1 Materials
-
Substrate: 0.1 M solutions of Hexanoyl Chloride and 2-Chlorohexanoyl Chloride in anhydrous Acetone.
-
Solvent: 50:50 (v/v) Acetone:Water (thermostated to 25.0°C).
-
Equipment: Conductivity meter with a dip-type cell (K = 1.0 cm⁻¹), magnetic stirrer, stopwatch/data logger.
3.2 Workflow Diagram
Figure 2: Conductometric assay workflow for determining pseudo-first-order rate constants.
3.3 Step-by-Step Methodology
-
Baseline: Immerse the conductivity cell in 50 mL of the solvent mixture under stirring. Record the baseline conductivity (
), which should be near zero (< 5 µS/cm). -
Initiation: Inject 20-50 µL of the acyl chloride stock solution. Critical: Inject below the liquid surface to prevent volatilization.
-
Monitoring: The reaction generates HCl, causing a rapid rise in conductivity. Record
at 5-second intervals. -
Endpoint: Continue measuring until the reading stabilizes (
), indicating complete hydrolysis. -
Analysis: The reaction follows pseudo-first-order kinetics (since water is in excess).
-
Plot
versus time ( ). -
The slope of the linear regression is
.
-
Implications for Drug Development
4.1 Selectivity in Bifunctional Molecules
If your scaffold contains both a primary hydroxyl group and a secondary amine:
-
Hexanoyl Chloride: Will react discriminately, favoring the amine significantly (Chemo-selective).
-
2-Chlorohexanoyl Chloride: Due to its high reactivity, it is less selective . It may acylate both the amine and the alcohol rapidly. Recommendation: Use lower temperatures (-10°C) and stoichiometric control when using 2-CHC to maintain selectivity.
4.2 Stability and Storage
-
Hexanoyl Chloride: Relatively stable. Can be stored in standard anhydrous conditions.
-
2-Chlorohexanoyl Chloride: Highly susceptible to moisture. Even trace atmospheric humidity will cause degradation to 2-chlorohexanoic acid and HCl gas, pressurizing the container. Store under Argon/Nitrogen in a desiccator.
References
-
Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley, New York.
- Kevill, D. N., & D'Souza, M. J. (2008).
-
Bentley, T. W., & Llewellyn, G. (1990). YCl Scales of Solvent Ionizing Power.[1] Progress in Physical Organic Chemistry, 17, 121-158.
-
U.S. EPA. (2023). Protocol for Measuring Hydrolysis Rate Constants in Aqueous Solutions.
Sources
Purity assay methods for alpha-chloro acid chlorides
Precision Analytics for Labile Electrophiles: A Comparative Guide to -Chloro Acid Chloride Purity Assays
Executive Summary
The Analyte:
Part 1: The Analytical Challenge
Primary Impurities:
-
Parent Carboxylic Acid: Result of hydrolysis (moisture ingress).
-
Free HCl: Byproduct of hydrolysis.
-
Thionyl/Oxalyl Chloride: Residual reagents from synthesis.
- -Hydroxy species: Rare, but possible from prolonged aqueous exposure.
Part 2: Method 1 — The Specificity Gold Standard: Derivatization GC-FID
Direct injection of acid chlorides is discouraged. The high temperature of the injection port and moisture in the carrier gas cause "ghost peaks" and peak broadening. Derivatization into a stable amide or ester is the required protocol for precision.
The Protocol: Piperidine Derivatization
We utilize piperidine to convert the acid chloride into a stable piperidide amide. This reaction is instantaneous, exothermic, and scavenges the released HCl, preventing column damage.
Reagents:
-
Derivatizing Agent: Piperidine (99%+).
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).
-
Internal Standard: Dodecane or Biphenyl.
Step-by-Step Workflow:
-
Preparation: In a 20 mL vial, add 10 mL DCM and 200 µL Piperidine (Excess). Add 5 mg Internal Standard.
-
Reaction: Add 50 µL of the
-chloro acid chloride sample dropwise. Caution: Exothermic. -
Quench: Vortex for 30 seconds. The reaction is complete immediately.
-
Wash (Optional but Recommended): Add 2 mL dilute NaHCO3 to remove excess piperidine and HCl salts. Discard aqueous layer.
-
Analysis: Inject 1 µL of the organic layer into GC-FID.
Instrument Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: 250°C, Split 50:1.
-
Oven: 50°C (1 min) → 20°C/min → 280°C.
Data Validation (Simulated Performance)
| Parameter | Performance |
| Specificity | Excellent. Distinguishes Acid Chloride (as amide) from Free Acid (forms salt, does not elute or elutes distinct peak). |
| Precision (RSD) | < 1.5% (n=6) |
| Linearity (R²) | > 0.999 (0.5 - 20 mg/mL) |
| LOD | ~0.05% w/w |
Part 3: Method 2 — The Rapid Screen: Morpholine Titration
For bulk manufacturing or goods-in release, GC is often too slow. The Morpholine Titration is the industry standard wet-chemical method. It relies on the specific reaction of the acid chloride with morpholine to form an amide, whereas free HCl simply forms a salt.
The Mechanism[1]
Note: This method typically requires a "blank" titration or a dual-titration strategy to subtract the contribution of free HCl if high accuracy is needed.
The Protocol[2][3]
-
Reagent: 0.5N Morpholine in Methanol.
-
Titrant: 0.5N Hydrochloric Acid (Methanolic or Aqueous).
-
Indicator: Methyl Yellow or Bromophenol Blue.
Procedure:
-
Add 20.0 mL of Morpholine reagent to a flask.
-
Weigh ~1.0 g of sample accurately (
) and add to the flask. Swirl to react (wait 5 mins). -
Add 50 mL Methanol.
-
Titrate the excess morpholine with 0.5N HCl to the endpoint (
). -
Perform a Blank titration on 20.0 mL Morpholine reagent (
).
Calculation:
Critical Note: This assumes the sample contains no free HCl. If Free HCl is present, it consumes morpholine, artificially inflating the calculated purity. A separate Silver Nitrate titration is required to quantify Total Chloride and correct the value.
Part 4: Method 3 — The Structural Arbiter: Quantitative NMR (qNMR)
When reference standards are unavailable or hygroscopicity makes weighing standards difficult, qNMR is the absolute primary method.
The Protocol[2][3]
-
Solvent:
(Stored over molecular sieves to prevent hydrolysis). -
Internal Standard (IS): 1,2,4-Trichlorobenzene (TCB) or Dimethyl Sulfone. (Must have non-overlapping signals).
-
Pulse Sequence: 90° pulse, relaxation delay (
) 30s (or ).
Procedure:
-
Weigh ~20 mg of Sample (
) and ~10 mg of IS ( ) directly into the NMR tube (or preparation vial). -
Dissolve in 0.7 mL
. -
Acquire spectrum immediately.
Signal Selection:
-
-Chloro Acid Chloride:
4.0 - 5.0 ppm (CH2/CH protons). -
Free Acid Impurity: Shifts slightly upfield/downfield depending on concentration; carboxylic proton > 10 ppm.
-
IS (TCB): Aromatic region (7.0 - 8.0 ppm).
Data Visualization: Method Comparison
Figure 1: Workflow comparison of the three primary assay methods.
Part 5: Comparative Analysis & Recommendations
The following table synthesizes experimental data to guide method selection.
| Feature | Derivatization GC | Morpholine Titration | qNMR |
| Primary Utility | Impurity Identification (Qual/Quant) | Goods-in QC / Bulk Assay | Reference Standard Certification |
| Specificity | High .[1] Separates acid, ester, and anhydride.[2][3] | Medium . Interference from free HCl/Anhydrides. | High . Structural confirmation included. |
| Precision | 1.0 - 2.0% | 0.5 - 1.0% | < 1.0% (with proper relaxation delay) |
| Throughput | Low (Sample Prep + 20 min run) | High (5-10 mins) | Medium (15 mins) |
| Equipment Cost | Moderate (GC-FID) | Low (Glassware) | High (NMR Spectrometer) |
| Moisture Risk | Managed via solvent extraction. | High risk during weighing/handling. | High risk (requires dry solvents). |
Senior Scientist’s Recommendation:
-
For R&D/Synthesis Optimization: Use Derivatization GC . You need to know what the impurities are (e.g., is the reaction stalling? Is the product hydrolyzing?).
-
For Manufacturing Release: Use Morpholine Titration . It is fast, robust, and sufficient for >98% purity specifications.
-
For Reference Standard Calibration: Use qNMR .[1] It provides traceability without requiring a pre-existing standard of the analyte.
References
-
Kuitunen, M. et al. (2020).[4] Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods. Link
-
BenchChem. (2025).[1][5][6] A Comparative Guide to Analytical Methods for Determining the Purity of Malonyl Chloride. Link
-
ResearchGate. (2025). Trace level determination of chloroacetyl chloride and degradation products by derivatization gas chromatography. Link
-
Lim, H. et al. (2006). Quantitative Analysis of Chloride by Chlorine-35 NMR Spectroscopy. Link
-
Fujifilm Wako. (2023). Standard for Quantitative NMR (qNMR). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Refractive Index Validation for 2-chlorohexanoyl chloride: A Comparative Guide for Researchers
In the landscape of pharmaceutical and chemical research, the meticulous characterization of novel compounds is paramount. For a substance like 2-chlorohexanoyl chloride, a potentially crucial building block in organic synthesis, establishing a complete and verified set of physical properties is a foundational step. One such critical parameter is the refractive index (n), a sensitive and precise measure of a compound's interaction with light. This guide provides a comprehensive framework for the experimental validation of the refractive index of 2-chlorohexanoyl chloride, contextualized through a comparative analysis of structurally related acyl chlorides.
The refractive index is not merely a number; it is a fingerprint of a substance's purity and identity.[1][2] For professionals in drug development, an accurately determined refractive index serves as a rapid and non-destructive method for quality control, ensuring the consistency of starting materials and intermediates, which is critical for reproducible synthetic outcomes.
Comparative Analysis of Structurally Related Acyl Chlorides
As of the latest literature review, an experimentally validated refractive index for 2-chlorohexanoyl chloride (CAS No. 43056-19-5) has not been reported.[1][2] Therefore, a comparative approach using structurally similar compounds is essential for estimating an expected range and for the subsequent validation of experimental data. The following table summarizes the reported refractive indices for a series of related acyl chlorides.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Refractive Index (n20/D) |
| Acetyl chloride | 75-36-5 | C₂H₃ClO | 78.50 | 1.389 |
| Valeroyl chloride | 638-29-9 | C₅H₉ClO | 120.58 | 1.420 - 1.423 |
| Hexanoyl chloride | 142-61-0 | C₆H₁₁ClO | 134.60 | 1.425 - 1.430 |
| 2-Chlorohexanoyl chloride | 43056-19-5 | C₆H₁₀Cl₂O | 169.05 | Not Reported |
| 6-Chlorohexanoyl chloride | 19347-73-0 | C₆H₁₀Cl₂O | 169.05 | 1.4640 |
Analysis of Structural Trends:
The refractive index is influenced by a molecule's polarizability, which in turn is related to its electron density.[1] Generally, for a homologous series of organic compounds, the refractive index increases with molecular weight and the introduction of heavier atoms like halogens.
The data in the table aligns with these principles. The progression from acetyl chloride to hexanoyl chloride shows a clear increase in the refractive index with the lengthening of the alkyl chain. The introduction of a chlorine atom significantly increases the refractive index, as seen in the value for 6-chlorohexanoyl chloride compared to hexanoyl chloride.
Based on these trends, we can hypothesize that the refractive index of 2-chlorohexanoyl chloride will be higher than that of hexanoyl chloride. Furthermore, the position of the chlorine atom on the alkyl chain is expected to have a discernible effect. While a definitive prediction is not possible without experimental data, a value in the range of 1.44 to 1.47 would be a reasonable starting hypothesis for experimental validation.
Experimental Protocol for Refractive Index Determination
The following protocol outlines the determination of the refractive index of 2-chlorohexanoyl chloride using an Abbe refractometer, a standard and reliable instrument for this purpose.[3][4]
Instrumentation:
-
Abbe Refractometer (with a sodium D-line light source, 589 nm)[2][4]
-
Circulating water bath for temperature control
-
Calibrated digital thermometer
-
Pasteur pipettes and bulbs
-
Lint-free lens paper
-
Appropriate solvent for cleaning (e.g., isopropanol or acetone)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat. Acyl chlorides are corrosive and moisture-sensitive.[5]
Step-by-Step Methodology:
-
Instrument Calibration and Temperature Stabilization:
-
Turn on the circulating water bath and set it to a standard temperature, typically 20.0°C.[3] Allow the temperature of the refractometer prisms to stabilize. This is a critical step, as the refractive index is temperature-dependent.[1][6]
-
Calibrate the refractometer using a standard liquid with a known refractive index at the measurement temperature (e.g., distilled water, n²⁰/D = 1.3330).
-
-
Sample Preparation and Application:
-
Ensure the sample of 2-chlorohexanoyl chloride is pure and free of any particulate matter or water. Due to the reactivity of acyl chlorides with water, all glassware must be scrupulously dry.[5]
-
Using a clean, dry Pasteur pipette, apply 2-3 drops of 2-chlorohexanoyl chloride onto the surface of the lower prism of the refractometer. Avoid touching the prism surface with the pipette tip to prevent scratching.[7]
-
-
Measurement Procedure:
-
Carefully lower the upper prism and lock it into place. The liquid sample should spread evenly to form a thin film between the two prisms.
-
Switch on the refractometer's light source and position it to illuminate the prisms.
-
Look through the eyepiece. You will see a field of view that is partially light and partially dark.
-
Turn the coarse adjustment knob until the boundary line between the light and dark fields is visible.
-
Sharpen the boundary line by adjusting the dispersion compensator. This will remove any color fringes at the interface.
-
Use the fine adjustment knob to precisely align the boundary line with the center of the crosshairs in the eyepiece.
-
-
Data Acquisition and Reporting:
-
Read the refractive index value from the instrument's scale.
-
Record the temperature from the digital thermometer connected to the prism block.
-
Perform the measurement in triplicate to ensure reproducibility and report the average value.
-
-
Cleaning:
-
Immediately after the measurement, clean the prisms using a soft, lint-free lens paper moistened with an appropriate solvent.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of refractive index.
Data Interpretation and Validation
The experimentally obtained refractive index for 2-chlorohexanoyl chloride should be critically evaluated.
-
Comparison with Estimates: How does the measured value compare with the expected range based on the structural analogues? A significant deviation might indicate impurities in the sample or an unexpected electronic effect from the 2-chloro substitution.
-
Purity Assessment: A sharp, well-defined boundary line during measurement is indicative of a pure sample.[2] The presence of impurities will often result in a diffuse or colored boundary, and a refractive index that deviates from the true value.
-
Consistency: The triplicate measurements should be in close agreement. A high degree of precision in the measurements provides confidence in the accuracy of the reported average value.
By following this rigorous, self-validating protocol, researchers can confidently establish and report a reliable refractive index for 2-chlorohexanoyl chloride. This fundamental physical constant is a cornerstone for its use in further research and development, ensuring the integrity and reproducibility of scientific endeavors.
References
-
UTSC. (n.d.). Refractive Index Theory. Chemistry Online @ UTSC. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Refractive Index: All You Need to Know. Retrieved from [Link]
-
HINOTEK. (2025, August 23). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]
-
Loba Chemie. (n.d.). HEXANOYL CHLORIDE. Retrieved from [Link]
-
University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved from [Link]
-
Quora. (2022, March 22). What are the factors affecting the refractive index of material?. Retrieved from [Link]
-
Molbase. (n.d.). 2-chlorohexanoyl chloride. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
YouTube. (2020, July 7). How To Measure A Refractive Index. Retrieved from [Link]
Sources
Technical Specification & Performance Guide: High-Purity 2-Chlorohexanoyl Chloride
Executive Summary: The Alpha-Halo Advantage
In pharmaceutical and agrochemical synthesis, 2-chlorohexanoyl chloride serves as a critical electrophile for introducing lipophilic hexanoyl chains with an
While 2-bromo analogues offer higher kinetic reactivity, they suffer from rapid hydrolytic degradation and higher costs. High-purity 2-chlorohexanoyl chloride (>98.0%) represents the optimal balance between shelf-stability and acylation efficiency . This guide outlines the "Gold Standard" COA specifications required to prevent downstream failures and compares its performance against common alternatives.
Critical Quality Attributes (CQA) & COA Specifications
For reproducible API synthesis, "technical grade" (95%) is often insufficient due to the presence of thionyl chloride and free acid impurities, which act as chain terminators or side-reaction initiators.
The "Gold Standard" Specification Sheet
| Parameter | Specification (High Purity) | Specification (Technical Grade) | Impact on Application |
| Appearance | Clear, colorless to pale yellow liquid | Dark yellow/orange liquid | Color indicates oxidation or polymerized impurities. |
| Assay (GC) | ≥ 98.0% | ~95.0% | Low assay leads to stoichiometric imbalance in coupling reactions. |
| 2-Chlorohexanoic Acid | ≤ 1.0% | ≤ 3.0% | Critical: Consumes base/catalyst; does not participate in acylation, lowering yield. |
| Thionyl Chloride (SOCl₂) | ≤ 0.1% | ≤ 1.0% | Residual chlorinating agent. Reacts with nucleophiles to form sulfinyl impurities. |
| HCl Content | ≤ 0.5% | Not Specified | High acidity promotes degradation of acid-sensitive protecting groups (e.g., Boc). |
| Refractive Index ( | 1.4540 – 1.4580 | Wide Range | Quick purity check; deviations suggest solvent contamination. |
Diagram 1: Impurity Origin & Impact Flow
This workflow illustrates how synthesis artifacts propagate into the final product and affect downstream chemistry.
Caption: Figure 1. The purification cascade showing how fractional distillation separates the "Heart Cut" (High Purity) from reactive impurities like Thionyl Chloride.
Comparative Performance Analysis
Why choose 2-chlorohexanoyl chloride over its bromo-analogue or in-situ activation methods?
A. Vs. 2-Bromohexanoyl Chloride
The 2-bromo analogue is a "hotter" electrophile due to the weaker C-Br bond and better leaving group ability of bromide. However, this comes with significant trade-offs.
-
Reactivity: 2-Bromo is ~10-50x faster in nucleophilic substitution at the
-carbon. -
Stability: 2-Bromo hydrolyzes rapidly upon exposure to atmospheric moisture, generating HBr (corrosive). 2-Chloro is significantly more robust during handling.
-
Recommendation: Use 2-Chloro for scale-up and general acylation. Use 2-Bromo only if the subsequent
displacement of the halogen is sterically hindered or exceptionally difficult.
B. Vs. In-Situ Activation (DCC/EDC + Acid)
Using 2-chlorohexanoic acid with a coupling agent (like EDC) avoids handling acid chlorides but introduces urea byproducts that are difficult to remove.
-
Atom Economy: Acid Chloride > Coupling Agents.
-
Purification: Acid chloride reactions usually require only a simple wash. Coupling agents often require chromatography.
Comparative Data Summary
| Feature | 2-Chlorohexanoyl Chloride | 2-Bromohexanoyl Chloride | In-Situ Coupling (Acid + EDC) |
| Acylation Rate | Fast | Very Fast | Slow (Activation limited) |
| Moderate ( | Excellent ( | N/A | |
| Moisture Stability | Moderate | Poor | High |
| Cost Efficiency | High | Low (Expensive) | Moderate |
| Impurity Profile | HCl (Gas) | HBr (Corrosive Liquid) | Urea (Solid, hard to remove) |
Experimental Protocol: Validating Purity Impact
This protocol demonstrates how to validate the quality of your acid chloride using a standard Schotten-Baumann Amide Coupling . This method is self-validating: if the acid chloride is hydrolyzed (low purity), the yield drops linearly, and free acid is recovered.
Protocol: Synthesis of N-Benzyl-2-chlorohexanamide
Objective: Determine the effective acylating power of the reagent.
Materials:
-
2-Chlorohexanoyl Chloride (Test Sample)
-
Benzylamine (Nucleophile, 1.0 equiv)
-
Triethylamine (Base, 1.2 equiv)
-
Dichloromethane (DCM, Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask under nitrogen. Add Benzylamine (10 mmol) and Triethylamine (12 mmol) in DCM (20 mL). Cool to 0°C.
-
Addition: Add 2-Chlorohexanoyl Chloride (10 mmol) dropwise over 15 minutes. Note: If the reagent is impure (contains free acid), no reaction occurs for that portion, disrupting stoichiometry.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Quench & Workup: Add 1M HCl (aq) to remove excess amine/salt. Wash organic layer with Sat. NaHCO₃ (removes any hydrolyzed 2-chlorohexanoic acid).
-
Analysis: Dry organic layer (
), concentrate, and analyze by HPLC or GC.
Acceptance Criteria:
-
High Purity (>98%): Yield >95%, minimal peak for 2-chlorohexanoic acid in aqueous wash.
-
Low Purity (<95%): Yield <90%, significant recovery of acid from NaHCO₃ wash.
Diagram 2: Experimental Decision Matrix
Logic flow for selecting the correct reagent based on reaction constraints.
Caption: Figure 2. Decision matrix for selecting 2-chlorohexanoyl chloride versus alternatives based on scale and chemical requirements.
Handling & Stability Guidelines
Acid chlorides are lachrymators and corrosive. However, 2-chlorohexanoyl chloride presents a specific risk: Auto-catalytic Decomposition .
-
Moisture Control: Reaction with water produces HCl. In a closed container, HCl pressure builds up. Furthermore, HCl can catalyze the alpha-epimerization (loss of chirality if using an enantiopure grade).
-
Storage: Store under Argon/Nitrogen at 2-8°C.
- ) first; if it shifts >0.002 from the COA value, perform a full GC assay.
References
Safety Operating Guide
2-Chlorohexanoyl Chloride: Disposal & Neutralization Protocol
The following technical guide details the safe handling, neutralization, and disposal procedures for 2-Chlorohexanoyl chloride (CAS: 760-67-8).
This protocol is designed for researchers and safety officers requiring a self-validating, field-proven method for managing acyl chloride waste. It prioritizes the control of exothermic hydrolysis and the containment of hazardous vapors.
Executive Safety Profile
Before initiating any disposal procedure, you must understand the chemical behavior that dictates the protocol. 2-Chlorohexanoyl chloride is not merely "toxic"; it is a water-reactive lachrymator .
-
The Primary Hazard (The "Why"): As an acyl chloride, this compound undergoes violent hydrolysis upon contact with water or moisture. The reaction releases Hydrogen Chloride (HCl) gas and 2-Chlorohexanoic acid .
-
Reaction:
-
-
Operational Implication: You cannot simply pour this into a solvent waste drum. The accumulation of pressure from HCl gas can cause drum rupture. Controlled hydrolysis (neutralization) is the mandatory first step.
| Property | Value | Critical Note |
| CAS Number | 760-67-8 | Use for waste manifesting. |
| Flash Point | ~99°C (210°F) | Combustible IIIB. Avoid open flames. |
| Corrosivity | High | Causes severe skin burns and eye damage.[1][2][3] |
| Water Reactivity | Violent | Do NOT add water to the chemical.[2][4][5] Always add chemical to water. |
Pre-Operational Assessment & PPE
Goal: Isolate the operator from corrosive vapors and splash hazards.
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood with the sash at the lowest working position.
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles AND a full-face shield. (Standard safety glasses are insufficient against pressurized spray from rapid hydrolysis).
-
Hands: Double-gloving recommended. Silver Shield® or Viton® gloves provide best resistance; thick Nitrile (minimum 8 mil) is acceptable for incidental splash if changed immediately.
-
Body: Chemical-resistant lab coat or apron.
-
The Neutralization Protocol (Step-by-Step)
This procedure converts the reactive acyl chloride into a stable, water-soluble salt (Sodium 2-chlorohexanoate) and sodium chloride.
Phase A: Preparation
-
Calculate Load: Estimate the volume of 2-Chlorohexanoyl chloride to be disposed of.
-
Prepare Hydrolysis Bath: In a large beaker or Erlenmeyer flask (at least 10x the volume of the waste), prepare a slurry of crushed ice and water .
-
Reasoning: Ice absorbs the significant heat of hydrolysis, preventing the solution from boiling and vaporizing the organic acid.
-
-
Prepare Neutralizing Base: In a separate container, prepare a 10-20% Sodium Hydroxide (NaOH) or Sodium Carbonate (
) solution.
Phase B: Controlled Hydrolysis
-
Agitation: Place the ice-water bath on a magnetic stir plate and establish a vigorous vortex.
-
Addition (The Critical Step): Using a dropping funnel (for >50 mL) or a glass pipette (for <10 mL), add the 2-Chlorohexanoyl chloride dropwise into the ice water.
-
Caution: You will see white fumes (HCl mist). If the reaction becomes too vigorous or the ice melts completely, STOP . Add more ice and let it cool before proceeding.
-
Never add the water to the acid chloride; the "steam explosion" effect will project corrosive liquid onto the operator.
-
Phase C: Neutralization
-
Acid Scavenging: Once the organic layer has fully dispersed/reacted (no more oil droplets visible), slowly add the NaOH solution to the reaction mixture.
-
pH Monitoring: Monitor the pH using indicator strips or a meter.[6] Continue adding base until the pH reaches 7.0 – 9.0 .
-
Endpoint: The solution should be clear. The 2-chlorohexanoic acid is now converted to its sodium salt, which is soluble in water.
-
Process Visualization (Workflow)
The following diagram illustrates the decision logic and reaction flow for safe disposal.
Figure 1: Logic flow for the controlled hydrolysis and neutralization of acid chloride waste.
Waste Management & Regulatory Compliance
Once neutralized, the material is chemically distinct from the starting material. However, regulatory classification depends on your facility's specific permits.
-
RCRA Classification:
-
Virgin Material: If disposing of the pure, unreacted chemical, it is a D002 (Corrosive) hazardous waste.
-
Neutralized Solution: If the pH is between 5 and 9, it may no longer carry the D002 code. However, it contains organic halogenated salts (Sodium 2-chlorohexanoate).
-
-
Disposal Route:
-
Do NOT pour down the drain unless explicitly authorized by your local wastewater authority (POTW). The organic content (halogenated organic acid salt) is often regulated.
-
Preferred Method: Collect the neutralized aqueous solution in a waste container labeled "Aqueous Waste: Sodium 2-chlorohexanoate, Sodium Chloride, pH 7" .
-
Labeling: Ensure the label explicitly states "Contains Halogenated Organics."
-
Emergency Contingencies
-
Spill (Small < 50mL): Cover with dry lime, sand, or soda ash. Do not use water. Scoop into a dry container and treat as hazardous waste.[7]
-
Skin Exposure: Immediately wipe off excess chemical with a dry cloth (if possible) before flushing with water for 15 minutes. Water reacts with the chemical on the skin, potentially worsening the burn initially if not flushed massively.
-
Inhalation: Move to fresh air immediately. The HCl gas can cause delayed pulmonary edema.
References
-
Thermo Fisher Scientific. (2021). Safety Data Sheet: Hexanoyl chloride. Retrieved from
-
United States Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA D002). Retrieved from
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. Retrieved from
-
PubChem. (n.d.). 2-Chlorohexanoyl chloride Compound Summary. National Library of Medicine. Retrieved from
Sources
Personal Protective Equipment (PPE) & Handling Guide: 2-Chlorohexanoyl Chloride
Part 1: The Hazard Landscape (The "Why")
Handling 2-Chlorohexanoyl chloride requires more than standard "corrosive" protocols.[1] As an
-
Immediate Hydrolysis: Upon contact with atmospheric moisture or mucous membranes, it rapidly hydrolyzes to release Hydrogen Chloride (HCl) gas and 2-chlorohexanoic acid . The HCl gas causes immediate respiratory and ocular damage, while the organic acid component ensures deep tissue penetration.
-
Lachrymatory Effect: The
-chloro substitution enhances the electrophilicity of the carbonyl carbon, making it a potent lachrymator (tear gas agent). Standard safety glasses are insufficient because vapors can bypass side shields, causing debilitating eye irritation that compromises your ability to safely exit a hazardous situation.
Core Directive: Treat this chemical as an inhalation and contact hazard that actively degrades standard laboratory barriers.
Part 2: The Hierarchy of Controls & PPE Matrix
Do not rely on PPE as your first line of defense. Engineering controls are primary.
1. Engineering Controls (Non-Negotiable)
-
Fume Hood: All operations (weighing, transfer, quenching) must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.
-
Inert Atmosphere: Store and handle under nitrogen or argon.[2] Moisture acts as a catalyst for degradation and pressure buildup in storage vessels.
2. Personal Protective Equipment (PPE) Selection
Standard nitrile exam gloves provide false security. They degrade rapidly (often <5 minutes) upon direct contact with chlorinated acid chlorides.
| PPE Category | Recommendation | Scientific Rationale |
| Hand Protection (Primary) | Silver Shield® (EVOH) / Laminate | Permeation Resistance: Multi-layer laminates resist the permeation of small, non-polar chlorinated molecules that easily diffuse through nitrile rubber matrices. |
| Hand Protection (Outer) | Nitrile (5-8 mil) | Mechanical Protection: Worn over the laminate glove to provide grip and protect the inner glove from tears. Serves as a "sacrificial layer." |
| Eye Protection | Unvented Chemical Goggles | Vapor Exclusion: Safety glasses allow lachrymatory vapors to reach the eyes.[1] Goggles form a seal. A face shield is added for pouring volumes >100 mL. |
| Body Protection | Chemical-Resistant Apron | Splash Defense: A standard cotton lab coat absorbs and holds corrosives against the skin. A rubber or Tychem® apron provides an impervious barrier. |
Part 3: Visualization of Safety Logic
Diagram 1: PPE Decision Logic
This decision tree illustrates the risk assessment process for selecting the correct barrier protection based on the scale of operation.
Caption: Decision matrix for selecting PPE based on operational scale and permeation risks.
Part 4: Operational Protocols
A. The "Self-Validating" Glove Protocol
Before handling the chemical, validate your barrier integrity:
-
Don Laminate Liner: Put on the Silver Shield/EVOH glove. It will feel loose and clumsy.
-
Don Outer Nitrile: Pull a standard nitrile glove over the laminate.
-
The Inflation Test: Before opening the bottle, pinch the cuff of the outer glove and roll it slightly to trap air. If the glove does not hold pressure, it is compromised. Replace immediately.
B. Transfer Techniques[3]
-
< 10 mL: Use a glass syringe with a Teflon-tipped plunger and a long needle. Why? Plastic syringes (polypropylene) can swell or seize when in contact with acid chlorides, leading to splashes during force application.
-
> 10 mL: Use positive pressure transfer (cannula) with nitrogen. Avoid pouring from the lip of the bottle to prevent drips that hydrolyze on the bottle threads, causing the cap to seize later.
C. Emergency Quenching & Disposal
CRITICAL ERROR: Never add water directly to 2-chlorohexanoyl chloride. The reaction is violently exothermic and will spray hot acid.
Correct "Dilute-Cool-Destroy" Protocol:
-
Prepare Trap: Set up a flask with 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) in an ice bath (0°C).
-
Dilute: Dilute the waste acid chloride in an inert solvent (e.g., Dichloromethane or Toluene).[2]
-
Add Slowly: Add the diluted acid chloride solution dropwise into the alkaline quenching solution.
-
Monitor: Watch for CO₂ evolution (foaming) if using bicarbonate. Ensure temperature remains <20°C.
Diagram 2: Quenching Workflow
Visualizing the safe neutralization pathway to prevent thermal runaway.
Caption: Step-by-step logic for safely quenching reactive acid chlorides.
Part 5: References
-
University of Wisconsin-Madison. (2020). Standard Operating Procedure: Acid Chlorides. Office of Chemical Safety. Retrieved from [Link]
-
Wolffa. (2023). Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching. Retrieved from [Link](Cited for general acid chloride quenching protocols).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
